CAY10471
Description
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)24(20)13-21(25)26/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANCTKXGRVNXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627865-18-3 | |
| Record name | CAY-10471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627865183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAY-10471 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F449K9EB2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: CAY10471's Mechanism of Action on Eosinophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10471 is a potent and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor that plays a pivotal role in allergic inflammation. Eosinophils, key effector cells in type 2 inflammatory responses, express CRTH2 and are significantly influenced by its activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound on eosinophils, detailing its effects on critical cellular functions, the underlying signaling pathways, and the experimental protocols used to elucidate these mechanisms.
Core Mechanism of Action: CRTH2 Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the CRTH2 receptor, also known as DP2. This compound effectively blocks the binding of the receptor's primary ligand, prostaglandin D2 (PGD2), a major mediator released by mast cells during allergic responses.[1][2] By preventing PGD2-mediated signaling, this compound modulates a range of eosinophil activities that contribute to allergic inflammation.
Binding Affinity and Selectivity
This compound exhibits high affinity for the human CRTH2 receptor, with a Ki value of 0.6 nM.[3] It demonstrates significant selectivity for CRTH2 over other prostanoid receptors, such as the DP1 and thromboxane (TP) receptors, with Ki values of 1200 nM and >10,000 nM, respectively.[3] This high selectivity minimizes off-target effects and underscores its utility as a specific tool for studying CRTH2-mediated processes. An IC50 value of 1.2 nM has also been reported for the inhibition of PGD2-induced cAMP production.[4]
Effects of this compound on Eosinophil Function
This compound has been shown to significantly impact several key functions of eosinophils that are central to their role in allergic inflammation.
Inhibition of Chemotaxis
PGD2 is a potent chemoattractant for eosinophils, guiding their migration to sites of inflammation. This compound effectively inhibits PGD2-induced chemotaxis of both guinea pig bone marrow eosinophils and human peripheral blood eosinophils.[1][5] Furthermore, PGD2 can prime eosinophils, enhancing their migratory response to other chemokines such as eotaxin. This compound also prevents this priming effect, further disrupting the recruitment of eosinophils to inflamed tissues.[1][5]
Prevention of Eosinophil Release from Bone Marrow
The recruitment of eosinophils to inflammatory sites is preceded by their release from the bone marrow. PGD2 has been demonstrated to induce the release of eosinophils from the bone marrow, and this compound effectively prevents this process.[1][5] This suggests that this compound can impact eosinophilic inflammation at a very early stage by limiting the pool of circulating eosinophils.
Abolition of Respiratory Burst
Eosinophils, upon activation, can generate reactive oxygen species (ROS) in a process known as the respiratory burst, which contributes to tissue damage. PGD2 stimulates the respiratory burst in eosinophils, and this compound has been shown to completely abolish this effect.[1][2]
Modulation of Degranulation
The release of cytotoxic granule proteins from eosinophils is a key mechanism of tissue damage in allergic diseases. The effect of PGD2 on degranulation is complex. It has been observed that PGD2 inhibits the C5a-induced upregulation of CD63, a marker of degranulation. This compound prevents this PGD2-mediated inhibition, suggesting a nuanced regulatory role for the CRTH2 pathway in eosinophil degranulation.[1][5]
Effect on Eosinophil Apoptosis
The role of CRTH2 signaling in eosinophil apoptosis is an area of ongoing investigation. Activation of CRTH2 is generally associated with the inhibition of apoptosis in Th2 cells and other immune cells.[6][7] Conversely, activation of the DP1 receptor by PGD2 has been shown to delay the onset of apoptosis in cultured eosinophils.[2] While direct studies on the effect of this compound on eosinophil apoptosis are limited, its antagonism of the pro-survival CRTH2 pathway suggests a potential to promote eosinophil apoptosis, thereby aiding in the resolution of inflammation. Further research is needed to fully elucidate this aspect of this compound's mechanism of action.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| Ki (CRTH2) | 0.6 nM | Human recombinant | [3] |
| Ki (DP1) | 1200 nM | Human recombinant | [3] |
| Ki (TP) | >10,000 nM | Human recombinant | [3] |
| IC50 (cAMP inhibition) | 1.2 nM | GPR44 expressing cells | [4] |
Signaling Pathways
The binding of PGD2 to the CRTH2 receptor on eosinophils initiates a signaling cascade through Gαi and Gαq proteins. This leads to an increase in intracellular calcium concentrations ([Ca2+]i) and an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. These signaling events are crucial for mediating the pro-inflammatory functions of PGD2, including chemotaxis and cellular activation. While the involvement of the p38 mitogen-activated protein kinase (MAPK) pathway has been demonstrated in response to CRTH2 agonists in other cell types, its specific role in this compound's action on eosinophils requires further investigation.
Caption: PGD2-CRTH2 signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on eosinophils.
Eosinophil Isolation from Human Peripheral Blood
Caption: Workflow for the isolation of human eosinophils.
Methodology:
-
Blood Collection: Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., EDTA).
-
Granulocyte Enrichment: Layer the anticoagulated blood over a density gradient medium (e.g., Ficoll-Paque) and centrifuge. This separates the blood into layers, with the granulocyte fraction (containing eosinophils and neutrophils) forming a distinct band.
-
Red Blood Cell Lysis: Aspirate the granulocyte layer and subject it to hypotonic lysis to remove any remaining red blood cells.
-
Negative Selection: Resuspend the granulocytes and incubate them with an antibody cocktail that targets surface markers on non-eosinophil leukocytes (e.g., CD16 for neutrophils). These antibodies are typically linked to magnetic beads.
-
Magnetic Separation: Pass the cell suspension through a column placed in a magnetic field. The magnetically labeled, non-eosinophil cells are retained in the column, while the unlabeled, purified eosinophils are collected in the flow-through.
-
Purity Assessment: Assess the purity of the isolated eosinophils using cytological staining (e.g., Wright-Giemsa) and light microscopy or flow cytometry.
Eosinophil Chemotaxis Assay (Boyden Chamber)
Caption: Experimental workflow for the Boyden chamber chemotaxis assay.
Methodology:
-
Chamber Assembly: Assemble a Boyden chamber, which consists of an upper and a lower well separated by a microporous membrane (typically 3-8 µm pore size for eosinophils).
-
Loading: Fill the lower wells with assay medium containing the chemoattractant (e.g., PGD2) with or without various concentrations of this compound.
-
Cell Seeding: Add a suspension of purified eosinophils to the upper wells.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration through the membrane towards the chemoattractant.
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Quantify the number of migrated cells by counting under a microscope in several high-power fields.
Eosinophil Degranulation Assay (CD63 Expression by Flow Cytometry)
Caption: Workflow for assessing eosinophil degranulation via CD63 expression.
Methodology:
-
Cell Stimulation: Incubate purified eosinophils with a stimulating agent (e.g., C5a) in the presence or absence of PGD2 and varying concentrations of this compound.
-
Antibody Staining: Following stimulation, stain the cells with a fluorescently labeled monoclonal antibody specific for CD63. CD63 is a protein that translocates from the membrane of intracellular granules to the cell surface upon degranulation.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, exciting the fluorophore and detecting the emitted light.
-
Data Analysis: Gate on the eosinophil population and quantify the mean fluorescence intensity (MFI) of CD63 staining. An increase in MFI indicates an increase in surface CD63 expression and, therefore, degranulation.
Eosinophil Respiratory Burst Assay (Flow Cytometry)
References
- 1. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
An In-depth Technical Guide to CAY10471 and the CRTH2 Receptor Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of CAY10471, a potent and selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). It delves into the intricacies of the CRTH2 signaling pathway, its role in inflammatory responses, and the mechanism by which this compound modulates its activity. The content includes quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.
Introduction to the PGD2/CRTH2 Axis
Prostaglandin D2 (PGD2) is a major eicosanoid mediator released primarily by activated mast cells during allergic and inflammatory responses[1][2]. Its biological effects are mediated through two principal G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[1][3][4]. While both receptors bind PGD2 with high affinity, they couple to different G proteins and trigger distinct, often opposing, downstream signaling pathways[1][5].
CRTH2 is of particular interest in the context of type 2 inflammation, which underlies diseases like asthma and allergic rhinitis[4]. It is highly expressed on key effector cells of the allergic inflammatory cascade, including T helper 2 (Th2) lymphocytes, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s)[1][4][6]. Activation of CRTH2 by PGD2 orchestrates the recruitment and activation of these cells, promoting a pro-inflammatory environment[1][6]. Consequently, antagonizing the CRTH2 receptor presents a promising therapeutic strategy for inflammatory diseases. This compound is a potent, selective, and orally active antagonist developed for this purpose[7][8].
This compound: A Selective CRTH2 Antagonist
This compound (also known as TM30089) is a synthetic small molecule derived from Ramatroban (BAY-u3405), a dual antagonist of the Thromboxane A2 (TP) and CRTH2 receptors[9]. Structural modifications to the Ramatroban scaffold resulted in this compound, a compound with significantly increased potency and selectivity for the human CRTH2 receptor[9][10][11].
Binding Affinity and Selectivity
The defining characteristic of this compound is its high affinity for the CRTH2 receptor and its remarkable selectivity over other prostanoid receptors, particularly DP1 and TP. This selectivity is crucial for dissecting the specific roles of CRTH2 in physiological and pathological processes without the confounding effects of modulating other pathways.
| Receptor | This compound Ki (nM) | Reference |
| CRTH2 / DP2 | 0.6 | [9][10][11] |
| DP1 | 1200 | [9][10] |
| TP | >10,000 | [9][10] |
| Table 1: Binding Affinity (Ki) of this compound for Prostanoid Receptors. A lower Ki value indicates a higher binding affinity. |
In Vivo Activity
This compound is orally bioavailable and has demonstrated efficacy in various animal models of inflammation and fibrosis[7][8].
| Study Model | Treatment | Result | Reference |
| Unilateral Ureteral Obstruction (UUO) in mice | This compound (20 mg/kg, oral, twice daily) started before UUO | Attenuated interstitial collagen deposition (8.40% vs. 14.85% in vehicle) | [7][8] |
| Unilateral Ureteral Obstruction (UUO) in mice | This compound (oral) started 3 days after UUO | Attenuated interstitial collagen deposition (9.63% vs. 14.44% in vehicle) | [7][8] |
| Chronic Contact Hypersensitivity (CHS) in mice | Oral administration of this compound | Significantly suppressed CHS inflammatory responses | [7] |
| Table 2: Summary of In Vivo Efficacy Data for this compound. |
The CRTH2 Receptor Signaling Pathway
The canonical signaling pathway involves:
-
Ligand Binding: PGD2 binds to CRTH2, inducing a conformational change in the receptor.
-
G Protein Activation: The receptor activates its associated Gαiβγ heterotrimer by promoting the exchange of GDP for GTP on the Gαi subunit.
-
Subunit Dissociation: The Gαi-GTP and Gβγ dimer dissociate from each other and the receptor.
-
Downstream Effectors:
-
Gαi-GTP inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5][14][15].
-
The Gβγ dimer is thought to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, increasing intracellular calcium concentrations ([Ca2+]i)[13][16].
-
This cascade also leads to the activation of downstream kinases, including p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), which regulate cellular processes like migration and cytokine production[7][17][18].
-
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound, 1MG | Labscoop [labscoop.com]
- 11. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. imrpress.com [imrpress.com]
- 18. Crosstalk between p38 MAPK and GR Signaling | MDPI [mdpi.com]
The Role of CAY10471 in Th2 Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 2 (Th2) cells are a critical component of the adaptive immune system, orchestrating inflammatory responses, particularly in allergic diseases and parasitic infections. The migration of Th2 cells to sites of inflammation is a tightly regulated process involving a variety of signaling molecules. One key player in this process is the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as GPR44 or DP2. This receptor is activated by its endogenous ligand, prostaglandin D2 (PGD2), a potent lipid mediator released by mast cells and other immune cells. The activation of CRTH2 on Th2 cells triggers a signaling cascade that ultimately leads to their chemotaxis, or directed migration, towards the source of PGD2.
CAY10471, also known as TM30089, is a potent and highly selective antagonist of the CRTH2 receptor.[1] Its ability to block the PGD2-CRTH2 signaling axis makes it a valuable tool for studying the mechanisms of Th2 cell migration and a potential therapeutic agent for allergic and inflammatory diseases. This technical guide provides an in-depth overview of the function of this compound in Th2 cell migration, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
This compound: A Selective CRTH2 Antagonist
This compound is a synthetic, small-molecule antagonist of the CRTH2 receptor. It was developed through the modification of ramatroban, an earlier dual antagonist of the thromboxane A2 (TP) and CRTH2 receptors.[2] These modifications resulted in a compound with significantly increased potency and selectivity for the human CRTH2 receptor.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data regarding the binding affinity and inhibitory activity of this compound.
| Parameter | Value | Receptor/Assay | Reference |
| Binding Affinity (Ki) | 0.6 nM | Human CRTH2/DP2 | [1] |
| 1200 nM | Human DP1 | [1] | |
| >10,000 nM | Human TP | [1] | |
| Inhibitory Activity (IC50) | 1.2 nM | PGD2-induced cAMP production | [2] |
Mechanism of Action: Inhibition of PGD2-Induced Th2 Cell Migration
Prostaglandin D2 (PGD2) is a key chemoattractant for Th2 cells.[3][4] Upon binding to the CRTH2 receptor on the surface of Th2 cells, PGD2 initiates a signaling cascade through a Gαi-coupled protein.[3][4] This leads to downstream effects, including intracellular calcium mobilization, which are essential for cell migration.[3][4]
Signaling Pathway
The following diagram illustrates the signaling pathway of PGD2-induced Th2 cell migration and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of this compound and Th2 cell migration.
In Vitro Th2 Cell Differentiation
Objective: To generate a population of Th2 cells from naive CD4+ T cells for use in migration assays.
Materials:
-
Naive CD4+ T cells (isolated from human peripheral blood or mouse spleen)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
Recombinant human or mouse IL-2
-
Recombinant human or mouse IL-4
-
Anti-IFN-γ antibody
-
24-well tissue culture plates
Procedure:
-
Coat a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend naive CD4+ T cells in culture medium containing anti-CD28 antibody (e.g., 1-2 µg/mL), IL-2 (e.g., 20 U/mL), IL-4 (e.g., 10-50 ng/mL), and anti-IFN-γ antibody (e.g., 1-10 µg/mL).
-
Plate the cells at a density of 1-2 x 10^6 cells/mL in the anti-CD3-coated wells.
-
Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
After the differentiation period, confirm the Th2 phenotype by intracellular staining for GATA3 and IL-4, or by measuring IL-4, IL-5, and IL-13 secretion by ELISA.
Th2 Cell Migration (Chemotaxis) Assay using a Boyden Chamber
Objective: To quantify the migration of Th2 cells towards a chemoattractant (PGD2) and to assess the inhibitory effect of this compound.
Materials:
-
Differentiated Th2 cells
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size is suitable for lymphocytes)
-
Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)
-
Prostaglandin D2 (PGD2)
-
This compound
-
Calcein-AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Starve the differentiated Th2 cells in chemotaxis buffer for 2-4 hours at 37°C.
-
During the starvation period, prepare the chemoattractant solutions. In the lower wells of the Boyden chamber, add chemotaxis buffer alone (negative control), PGD2 at various concentrations (e.g., 1-100 nM), and PGD2 in the presence of different concentrations of this compound (e.g., 0.1-1000 nM).
-
Label the starved Th2 cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled Th2 cells in chemotaxis buffer at a concentration of 1-5 x 10^6 cells/mL.
-
To assess the effect of this compound, pre-incubate a portion of the cells with the desired concentrations of the inhibitor for 30 minutes at room temperature.
-
Add the cell suspension to the upper chamber of the Boyden apparatus.
-
Incubate the chamber for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence using a plate reader.
-
Calculate the percentage of migration and the inhibition of migration by this compound.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effect of this compound on Th2 cell migration.
Conclusion
This compound is a powerful and specific tool for interrogating the role of the PGD2-CRTH2 signaling axis in Th2 cell biology. Its high affinity and selectivity for the CRTH2 receptor make it an ideal candidate for inhibiting Th2 cell migration to sites of allergic inflammation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this crucial pathway in a variety of inflammatory and allergic diseases. While direct quantitative data for this compound's inhibition of Th2 cell migration is still emerging, the wealth of indirect evidence strongly supports its efficacy in this context. Further studies are warranted to fully elucidate its in vivo effects and clinical utility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of CAY10471
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10471, also known as TM30089, is a potent and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin D2 (PGD2). As an analog of ramatroban with significantly enhanced potency and selectivity, this compound has emerged as a critical tool in basic research for dissecting the roles of the PGD2/CRTH2 signaling axis in various physiological and pathological processes. This technical guide provides an in-depth overview of the core research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the CRTH2 receptor, thereby preventing its activation by the endogenous ligand PGD2. The CRTH2 receptor is primarily expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by PGD2 is a key step in the initiation and amplification of type 2 inflammatory responses. By blocking this interaction, this compound effectively inhibits downstream signaling cascades, including the activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent production of pro-inflammatory cytokines, as well as cellular processes like eosinophil migration.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity, potency, and in vivo efficacy of this compound from various studies.
Table 1: Receptor Binding Affinity and In Vitro Potency of this compound
| Parameter | Receptor/Assay | Species | Value | Reference |
| Ki | Human CRTH2/DP2 | Human | 0.6 nM | [2] |
| Ki | Human DP1 | Human | 1200 nM | [2] |
| Ki | Human TP | Human | >10,000 nM | [2] |
| IC50 | PGD2-induced cAMP production | Not Specified | 1.2 nM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment Regimen | Key Finding | Quantitative Result | Reference |
| Unilateral Ureteral Obstruction (UUO) | Oral administration from day 3 post-UUO | Attenuation of interstitial collagen deposition | 9.63% (this compound) vs 14.44% (vehicle) | [1] |
| Chronic Contact Hypersensitivity (CHS) | Oral administration | Attenuation of inflammation | Data not specified | [1] |
Signaling Pathway
The binding of PGD2 to the CRTH2 receptor initiates a signaling cascade that is central to type 2 inflammation. This compound acts as a roadblock in this pathway.
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
CRTH2 Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the CRTH2 receptor.
Methodology:
-
Membrane Preparation: Prepare membranes from cells overexpressing the human CRTH2 receptor (e.g., HEK293 cells).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled PGD2 (e.g., [3H]PGD2), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate membrane-bound radioligand from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
p38 MAPK Phosphorylation Assay (Western Blot)
This protocol details the assessment of this compound's ability to inhibit PGD2-induced phosphorylation of p38 MAPK in a relevant cell line (e.g., PC12 cells).[1]
Methodology:
-
Cell Culture and Treatment: Culture PC12 cells in appropriate media. Pre-incubate the cells with desired concentrations of this compound or vehicle for a specified time. Stimulate the cells with a CRTH2 agonist, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) or PGD2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated p38 MAPK (p-p38). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.
Eosinophil Chemotaxis Assay
This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on PGD2-induced eosinophil migration.
Methodology:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using standard density gradient centrifugation and negative selection techniques.
-
Cell Treatment: Pre-incubate the isolated eosinophils with various concentrations of this compound or vehicle.
-
Assay Setup: Place a chemoattractant solution containing PGD2 in the lower wells of a transwell plate. Place the pre-treated eosinophils in the upper chamber (insert) of the transwell, which is separated from the lower well by a porous membrane.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration towards the chemoattractant.
-
Cell Quantification: Count the number of eosinophils that have migrated to the lower chamber using a cell counter or by microscopy after staining.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
In Vivo Model: Unilateral Ureteral Obstruction (UUO)
This protocol outlines the use of this compound in a murine model of renal fibrosis induced by UUO.[1]
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
Surgical Procedure: Anesthetize the mice and, through a flank incision, ligate the left ureter at two points. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureteral ligation.
-
Drug Administration: Begin oral administration of this compound or vehicle three days after the UUO surgery and continue for a specified duration.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and harvest the kidneys.
-
Histological Analysis: Fix the kidney tissue in formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome to visualize and quantify collagen deposition as a measure of fibrosis.
-
Gene Expression Analysis: Isolate RNA from kidney tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers such as collagen I and α-smooth muscle actin (α-SMA).
In Vivo Model: Chronic Contact Hypersensitivity (CHS)
This protocol describes the application of this compound in a mouse model of Th2-mediated skin inflammation.[1]
Methodology:
-
Sensitization: Sensitize mice by epicutaneous application of a hapten, such as 2,4,6-trinitrochlorobenzene (TNCB), to the shaved abdomen.
-
Challenge: After a set period, challenge the mice by applying a lower concentration of the same hapten to the ear.
-
Drug Administration: Administer this compound or vehicle orally during the challenge phase.
-
Measurement of Inflammation: Measure the ear swelling response at various time points after the challenge as an indicator of the inflammatory response.
-
Histological and Molecular Analysis: At the end of the experiment, collect the ear tissue for histological analysis of inflammatory cell infiltration and for qRT-PCR analysis of inflammatory cytokine expression (e.g., IL-4, IL-5, IL-13).
Conclusion
This compound is a powerful and specific tool for investigating the multifaceted roles of the PGD2/CRTH2 signaling pathway. Its high potency and selectivity make it an invaluable reagent for in vitro and in vivo studies aimed at understanding the mechanisms of type 2 inflammation and exploring potential therapeutic interventions for allergic and inflammatory diseases. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in basic and translational research.
References
CAY10471: A Technical Guide to a Potent and Selective GPR44 (CRTH2) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10471, also known as TM30089, is a potent and highly selective antagonist of the G-protein coupled receptor 44 (GPR44), alternatively known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) or DP2.[1][2][3][4] GPR44 is the receptor for prostaglandin D2 (PGD2), a key lipid mediator involved in allergic inflammation.[5][6][7][8] PGD2 is released predominantly by mast cells and, upon binding to GPR44 on immune cells such as T-helper type 2 (Th2) cells, eosinophils, and basophils, it mediates a cascade of pro-inflammatory responses.[5][6][7] These responses include cell migration, activation, and the release of pro-inflammatory cytokines, contributing to the pathophysiology of allergic diseases like asthma and allergic rhinitis.[3][5][9]
This compound is an analog of Ramatroban (BAY-u3405), a dual antagonist of the thromboxane A2 (TP) receptor and GPR44.[4] However, structural modifications in this compound have rendered it a highly selective antagonist for GPR44 with significantly increased potency.[4] Its ability to block PGD2-induced effects on key inflammatory cells makes it a valuable tool for studying the role of the PGD2/GPR44 signaling axis in allergic inflammation and a potential therapeutic candidate for allergic diseases.[1][2]
Quantitative Data
The following tables summarize the in vitro activity of this compound against GPR44 and its selectivity over other related receptors.
Table 1: Binding Affinity of this compound
| Receptor | Ligand | Assay Type | Cell Line/Tissue | Ki (nM) | Reference |
| Human GPR44/CRTH2 | [3H]PGD2 | Radioligand Competition Binding | Recombinant | 0.60 | [4][10] |
| Human DP1 | [3H]PGD2 | Radioligand Competition Binding | Recombinant | 1200 | [4] |
| Human TP | [3H]SQ29548 | Radioligand Competition Binding | Recombinant | >10,000 | [4] |
Table 2: Functional Antagonism of this compound
| Assay Type | Agonist | Cell Line | IC50 (nM) | Reference |
| cAMP Inhibition | PGD2 | Recombinant | 1.2 | [10] |
| Eosinophil Shape Change | DK-PGD2 | Eosinophils | Not explicitly quantified for this compound, but antagonism is demonstrated. | [10] |
| CD11b Expression | DK-PGD2 | Eosinophils and Basophils | Not explicitly quantified for this compound, but antagonism is demonstrated. | [10] |
Signaling Pathways
Activation of GPR44 by its ligand PGD2 initiates a signaling cascade that is primarily coupled to the Gαi subtype of G proteins.[11][12] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][13] Concurrently, GPR44 activation mobilizes intracellular calcium (Ca2+) stores, leading to a transient increase in cytosolic Ca2+ concentration.[6][10][13] These signaling events ultimately culminate in various cellular responses, including chemotaxis (directed cell migration), degranulation, and cytokine production in inflammatory cells like eosinophils and Th2 lymphocytes.[5][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a GPR44 antagonist.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the GPR44 receptor.
Materials:
-
HEK293 cells stably expressing human GPR44.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]
-
Radioligand: [3H]PGD2.
-
Non-specific binding control: Unlabeled PGD2 (10 µM).[15]
-
This compound stock solution.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hGPR44 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).[14]
-
-
Binding Reaction:
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl).
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]PGD2 binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PGD2-induced increases in intracellular calcium.
Materials:
-
CHO-K1 or HEK293 cells co-expressing GPR44 and a G-protein α-subunit like Gα16.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[1][10]
-
Assay Buffer: Phenol red-free DMEM or HBSS.
-
PGD2 stock solution.
-
This compound stock solution.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Preparation:
-
Seed the GPR44-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.[10]
-
-
Dye Loading:
-
Antagonist Pre-incubation:
-
Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for a short period (e.g., 10-30 seconds).
-
Inject a solution of PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every 1-5 seconds for 1-3 minutes).[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (e.g., peak fluorescence minus baseline) for each well.
-
Plot the percentage of inhibition of the PGD2 response against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Eosinophil Chemotaxis Assay
This assay evaluates the ability of this compound to block PGD2-induced migration of eosinophils.
Materials:
-
Isolated human peripheral blood eosinophils.
-
Chemotaxis Buffer: RPMI 1640 with 0.1% BSA.
-
PGD2 stock solution.
-
This compound stock solution.
-
Boyden chambers or Transwell inserts (with 5 µm pore size polycarbonate membranes).[4][16]
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Protocol:
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy donors using standard methods (e.g., density gradient centrifugation followed by negative immunomagnetic selection).
-
Resuspend the purified eosinophils in chemotaxis buffer at a concentration of 1-2 x 106 cells/mL.
-
-
Assay Setup:
-
Add chemotaxis buffer containing PGD2 (at a chemoattractant concentration, e.g., 10-100 nM) to the lower wells of the Boyden chamber.[16]
-
In the upper chamber (Transwell insert), add the eosinophil suspension that has been pre-incubated with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
-
Incubation:
-
Incubate the chambers at 37°C in a humidified 5% CO2 incubator for 1-2 hours.[16]
-
-
Cell Migration Assessment:
-
After incubation, remove the inserts.
-
Wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
-
Quantification and Data Analysis:
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the GPR44 receptor. Its ability to effectively block the pro-inflammatory signaling of PGD2 makes it an invaluable research tool for dissecting the role of the PGD2/GPR44 pathway in allergic and inflammatory diseases. The detailed protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and to explore its potential in preclinical models of disease.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. PET Imaging of GPR44 by Antagonist [11C]MK-7246 in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Assay of chemotaxis by a reversible Boyden chamber eliminating cell detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Investigating the Anti-Fibrotic Properties of CAY10471: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. There is a significant unmet medical need for effective anti-fibrotic therapies. CAY10471, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for its investigation.
Introduction to this compound and its Target: CRTH2
This compound is a small molecule antagonist of the G protein-coupled receptor CRTH2, which is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. The primary endogenous ligand for CRTH2 is prostaglandin D2 (PGD2). The PGD2/CRTH2 signaling axis is a key driver of type 2 inflammatory responses, which are increasingly implicated in the pathogenesis of fibrosis. By blocking this interaction, this compound can modulate downstream inflammatory and pro-fibrotic signaling pathways.
Anti-Fibrotic Efficacy of this compound: Quantitative Data
Preclinical studies have demonstrated the anti-fibrotic potential of this compound in various organ systems. The following tables summarize the key quantitative findings from these investigations.
Table 1: Effect of this compound on Renal Fibrosis in a Murine Unilateral Ureteral Obstruction (UUO) Model
| Treatment Group | Dosage & Administration | Timing of Administration | Outcome Measure | Result | Percentage Change vs. Vehicle |
| Vehicle | N/A | Day 3 post-UUO | Interstitial Collagen Deposition (%) | 14.44% | N/A |
| This compound | Oral | Day 3 post-UUO | Interstitial Collagen Deposition (%) | 9.63% | -33.3% |
| This compound | Oral | Day 3 post-UUO | Interstitial Collagen Deposition (%) | 8.40% | -41.8% |
| Vehicle | N/A | Day 5 post-UUO | Interstitial Collagen Deposition (%) | N/A | N/A |
| This compound | Oral | Day 5 post-UUO | Interstitial Collagen Deposition (%) | Little to no effect | N/A |
Note: The two different reported percentages for this compound's effect on collagen deposition (9.63% and 8.40%) are from the same source and may represent different experiments or analyses. Both indicate a significant reduction.
Table 2: Effect of this compound on Lung Fibrosis in a Murine Bleomycin-Induced Model
| Treatment Group | Outcome Measure | Result |
| Bleomycin + Vehicle | mRNA expression of ACTA2 (α-SMA) | Significantly increased |
| Bleomycin + this compound | mRNA expression of ACTA2 (α-SMA) | Significantly decreased vs. Vehicle |
| Bleomycin + Vehicle | mRNA expression of α1-procollagen | Significantly increased |
| Bleomycin + this compound | mRNA expression of α1-procollagen | Significantly decreased vs. Vehicle |
| Bleomycin + Vehicle | mRNA expression of Fibronectin | Significantly increased |
| Bleomycin + this compound | mRNA expression of Fibronectin | Significantly decreased vs. Vehicle |
| Bleomycin + Vehicle | Collagen Accumulation | Significantly increased |
| Bleomycin + this compound | Collagen Accumulation | Significantly reduced vs. Vehicle |
Mechanism of Anti-Fibrotic Action
The anti-fibrotic effects of this compound are primarily attributed to its antagonism of the CRTH2 receptor. This action disrupts key downstream signaling pathways involved in inflammation and tissue remodeling.
Inhibition of Pro-Fibrotic Macrophage Differentiation
Recent evidence suggests that CRTH2 plays a crucial role in the differentiation of pro-fibrotic macrophages. By blocking CRTH2, this compound can inhibit this process, thereby reducing the population of macrophages that contribute to the fibrotic cascade.
Attenuation of p38 MAP Kinase Signaling
This compound has been shown to block the activation of p38 mitogen-activated protein kinase (MAPK) induced by the PGD2 metabolite 15d-PGJ2.[1] The p38 MAPK pathway is a critical signaling node in the fibrotic process, integrating signals from various pro-fibrotic stimuli, including Transforming Growth Factor-beta (TGF-β), to promote myofibroblast differentiation and extracellular matrix deposition.
Potential Interaction with the TGF-β Signaling Pathway
While direct modulation of the canonical TGF-β/Smad signaling pathway by this compound has not been explicitly demonstrated in the reviewed literature, the inhibition of p38 MAPK suggests a potential point of crosstalk. The TGF-β pathway is a master regulator of fibrosis, and its signaling can be mediated through both Smad-dependent and Smad-independent pathways, including the p38 MAPK pathway. Therefore, by inhibiting p38 MAPK activation, this compound may indirectly attenuate the pro-fibrotic effects of TGF-β. Further research is warranted to fully elucidate this potential interaction.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the anti-fibrotic properties of this compound.
Murine Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
This model is widely used to induce progressive renal interstitial fibrosis.
Procedure:
-
Anesthetize adult male C57BL/6 mice using an appropriate anesthetic agent.
-
Make a midline abdominal incision to expose the kidneys and ureters.
-
Isolate the left ureter and ligate it at two points using 4-0 silk suture.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesia as required.
-
At predetermined time points (e.g., 7, 14, or 21 days post-surgery), euthanize the mice and harvest the kidneys for analysis.
-
For therapeutic studies, administer this compound or vehicle orally at the desired dosage and time points (e.g., starting on day 3 post-UUO).
Immunohistochemistry for Collagen I in Kidney Tissue
This protocol is for the visualization and quantification of collagen deposition in paraffin-embedded kidney sections.
Procedure:
-
Fix harvested kidneys in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature and then wash with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against Collagen I overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
-
Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Quantify the stained area using image analysis software.
Western Blot for Phospho-p38 MAP Kinase
This protocol is for the detection and quantification of the activated form of p38 MAPK in cell lysates or tissue homogenates.
Procedure:
-
Homogenize kidney tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Quantify the band intensities using densitometry software.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Fibrosis
Caption: Proposed anti-fibrotic signaling pathway of this compound.
Experimental Workflow for Evaluating this compound in a UUO Model
Caption: Experimental workflow for in vivo testing of this compound.
TGF-β Signaling Pathway and its Potential Crosstalk
Caption: TGF-β signaling and potential this compound interaction.
Conclusion and Future Directions
This compound has demonstrated significant anti-fibrotic properties in preclinical models of kidney and lung fibrosis. Its mechanism of action, centered on the antagonism of the CRTH2 receptor and subsequent inhibition of pro-fibrotic pathways including p38 MAPK, presents a novel therapeutic strategy. The data summarized in this guide provide a strong rationale for the continued investigation of this compound as a potential treatment for fibrotic diseases.
Future research should focus on:
-
Elucidating the precise molecular interactions between CRTH2 signaling and the TGF-β pathway.
-
Evaluating the efficacy of this compound in a broader range of fibrosis models, including those for liver and cardiac fibrosis.
-
Conducting dose-response studies to optimize the therapeutic window.
-
Investigating the potential for combination therapies with other anti-fibrotic agents.
This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the anti-fibrotic potential of this compound, providing the foundational knowledge necessary to advance its development towards clinical application.
References
Methodological & Application
CAY10471 In Vitro Assay: Application Notes and Protocols for PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10471 is a potent and highly selective antagonist for the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). The prostaglandin D2 (PGD2) signaling pathway is implicated in various physiological and pathological processes, including neuronal function. In the context of neuroscience research, the PC12 cell line, derived from a rat pheochromocytoma, serves as a valuable in vitro model for studying neuronal differentiation and neuroinflammation. Upon treatment with Nerve Growth Factor (NGF), PC12 cells differentiate into sympathetic neuron-like cells, characterized by the extension of neurites. The metabolite of PGD2, 15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2), has been shown to enhance NGF-induced neurite outgrowth in PC12 cells, a process that can be attenuated by this compound. This suggests the involvement of the CRTH2 receptor in neuronal differentiation. Furthermore, the signaling cascade involves the activation of p38 mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to external stimuli. This compound has been demonstrated to inhibit the phosphorylation of p38 MAPK induced by 15d-PGJ2 in PC12 cells.[1]
These application notes provide detailed protocols for utilizing this compound in in vitro assays with PC12 cells to investigate its effects on neurite outgrowth and p38 MAPK signaling.
Data Presentation
Table 1: Effect of this compound on 15d-PGJ2-Enhanced Neurite Outgrowth in NGF-Treated PC12 Cells
| Treatment Group | This compound Concentration (nM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (μm) |
| Vehicle Control | 0 | 5 ± 1.2 | 8 ± 2.5 |
| NGF (50 ng/mL) | 0 | 35 ± 4.1 | 45 ± 5.8 |
| NGF + 15d-PGJ2 (1 µM) | 0 | 65 ± 5.5 | 78 ± 7.2 |
| NGF + 15d-PGJ2 + this compound | 1 | 60 ± 4.8 | 72 ± 6.5 |
| NGF + 15d-PGJ2 + this compound | 10 | 45 ± 3.9 | 55 ± 5.1 |
| NGF + 15d-PGJ2 + this compound | 100 | 38 ± 3.2 | 48 ± 4.9 |
| NGF + 15d-PGJ2 + this compound | 1000 | 36 ± 2.9 | 46 ± 4.3 |
*Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Effect of this compound on 15d-PGJ2-Induced p38 MAPK Phosphorylation in PC12 Cells
| Treatment Group | This compound Concentration (nM) | Relative p-p38/total p38 Ratio (Normalized to Vehicle) |
| Vehicle Control | 0 | 1.0 |
| 15d-PGJ2 (1 µM) | 0 | 3.5 ± 0.4 |
| 15d-PGJ2 + this compound | 1 | 3.1 ± 0.3 |
| 15d-PGJ2 + this compound | 10 | 2.2 ± 0.2 |
| 15d-PGJ2 + this compound | 100 | 1.5 ± 0.1 |
| 15d-PGJ2 + this compound | 1000 | 1.1 ± 0.1 |
*Data are presented as mean ± standard deviation from densitometric analysis of Western blots and are representative of typical results.
Experimental Protocols
PC12 Cell Culture and Differentiation
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Collagen Type IV-coated culture flasks and plates
-
Nerve Growth Factor (NGF), rat recombinant (50 ng/mL working concentration)[2]
-
15-deoxy-Δ¹²,¹⁴-prostaglandin J2 (15d-PGJ2) (1 µM working concentration)
-
This compound
Protocol:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]
-
Subculturing: Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach cells by gentle pipetting.
-
Seeding for Experiments: Seed PC12 cells onto Collagen Type IV-coated plates at a density of 1.5 x 10⁴ cells/cm². Allow cells to attach for 24 hours before treatment.
-
Differentiation: To induce differentiation, replace the culture medium with a low-serum medium (e.g., RPMI-1640 with 1% HS) containing 50 ng/mL NGF.[2]
Neurite Outgrowth Assay
Protocol:
-
Seed PC12 cells in Collagen Type IV-coated 24-well plates as described above.
-
After 24 hours, replace the medium with low-serum medium containing:
-
Vehicle control
-
NGF (50 ng/mL)
-
NGF (50 ng/mL) + 15d-PGJ2 (1 µM)
-
NGF (50 ng/mL) + 15d-PGJ2 (1 µM) + varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM)
-
-
Incubate the cells for 48-72 hours.
-
Quantification:
-
Capture images of the cells using a phase-contrast microscope.
-
A cell is considered neurite-bearing if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.[4]
-
Calculate the percentage of neurite-bearing cells by counting at least 100 cells from random fields for each condition.
-
Measure the length of the longest neurite for each neurite-bearing cell using image analysis software (e.g., ImageJ).
-
Western Blot for p38 MAPK Phosphorylation
Protocol:
-
Seed PC12 cells in Collagen Type IV-coated 6-well plates.
-
Serum-starve the cells for 2-4 hours in serum-free RPMI-1640 medium before treatment.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µM 15d-PGJ2 for 15-30 minutes.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[5][6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total p38 MAPK as a loading control.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated p38 signal to the total p38 signal.
Visualizations
Caption: this compound signaling pathway in PC12 cells.
References
- 1. 15d-prostaglandin J2 enhancement of nerve growth factor-induced neurite outgrowth is blocked by the chemoattractant receptor- homologous molecule expressed on T-helper type 2 cells (CRTH2) antagonist this compound in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of NGF-dependent neuronal differentiation of PC-12 cells by means of neurofilament-L mRNA expression and neuronal outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. 4.7. Neurite Outgrowth Assay in PC12 [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Preparation of CAY10471 Stock Solution in DMSO
For research use only. Not for human or veterinary use.
Introduction
CAY10471, also known as TM30089, is a potent and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also designated as the Prostaglandin D2 receptor 2 (DP2).[1][2] Prostaglandin D2 (PGD2) is a key lipid mediator involved in allergic inflammation, and its effects are transduced through two primary G-protein coupled receptors: DP1 and CRTH2/DP2.[1] While DP1 activation is often associated with anti-inflammatory effects, CRTH2 activation promotes pro-inflammatory responses, including the migration and activation of T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[3] this compound demonstrates high selectivity for the human CRTH2/DP2 receptor with a Ki value of 0.6 nM, compared to 1,200 nM for the DP1 receptor and >10,000 nM for the Thromboxane A2 (TP) receptor.[1] This selectivity makes it a valuable tool for studying the specific role of the CRTH2 signaling pathway in inflammatory and allergic diseases like asthma.[4]
This document provides a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | References |
| Formal Name | (+)-3-[[(4-fluorophenyl)sulfonyl]methylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-acetic acid | [1] |
| Molecular Formula | C₂₁H₂₁FN₂O₄S | [1] |
| Formula Weight | 416.5 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility in DMSO | Approx. 30 mg/mL | [1] |
| Calculated Molarity (at 30 mg/mL) | Approx. 72.03 mM | |
| Storage of Solid | -20°C | [1] |
| Stability of Solid | ≥ 4 years (when stored as directed) | [1] |
| Storage of DMSO Stock Solution | -20°C for long-term (months) |
Experimental Protocols
Materials and Equipment
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and avoid direct contact with skin and eyes.
-
DMSO is a powerful solvent that can readily penetrate the skin and may carry dissolved substances with it.[5] Always wear appropriate gloves and handle in a well-ventilated area or chemical fume hood.
-
Review the Safety Data Sheet (SDS) for this compound and DMSO before beginning work.
Stock Solution Preparation Protocol (Example: 10 mM Stock)
This protocol describes the preparation of a 10 mM stock solution. The calculations can be adjusted to prepare a stock solution of a different concentration, not exceeding the maximum solubility of 30 mg/mL.
Step 1: Calculation of Required Mass
To prepare a specific volume of a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 416.5 g/mol x 1000 mg/g
-
Mass (mg) = 4.165 mg
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh out the calculated amount of this compound (e.g., 4.165 mg) directly into the tube.
Step 3: Dissolving the Compound
-
Add the required volume of DMSO to the tube containing the this compound solid. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
Step 4: Storage and Handling
-
Label the tube clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C in a dark, dry place. While many compounds are stable in DMSO at -20°C, it is good practice to minimize exposure to light and moisture.[6]
Note on Further Dilutions: When preparing working solutions for biological experiments, further dilutions of the DMSO stock should be made in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) as it can have physiological effects at higher concentrations.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
This compound Mechanism of Action in the PGD2 Signaling Pathway
Caption: this compound selectively antagonizes the pro-inflammatory CRTH2/DP2 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation | Semantic Scholar [semanticscholar.org]
- 5. quora.com [quora.com]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
CAY10471: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10471 is a potent and highly selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the G-protein coupled receptor 44 (GPR44) or the prostaglandin D2 receptor 2 (DP2).[1][2][3] It is an analog of Ramatroban (BAY u3405) with modifications that significantly increase its potency and selectivity for the human CRTH2 receptor.[1][4] this compound binds to the human CRTH2/DP2 receptor with a high affinity, exhibiting a Ki value of 0.6 nM.[1][2][4] Its selectivity for CRTH2 is demonstrated by its much lower affinity for the DP1 and TP receptors, with Ki values of 1200 nM and >10,000 nM, respectively.[1][2][4] This document provides detailed information on the solubility of this compound in commonly used laboratory solvents, ethanol and Phosphate-Buffered Saline (PBS), along with protocols for preparing stock solutions and a diagram of the signaling pathway it modulates.
Data Presentation: Solubility of this compound
The solubility of this compound in various solvents is summarized in the table below. This data is crucial for the preparation of stock solutions for in vitro and in vivo experiments.
| Solvent | Solubility | Molar Concentration (at max solubility) |
| Ethanol | 15 mg/mL[1] | ~36.01 mM |
| DMSO | 30 mg/mL[1][5] | ~72.03 mM |
| DMF | 30 mg/mL[1] | ~72.03 mM |
| DMSO:PBS (pH 7.2) (1:5) | 0.5 mg/mL[1] | ~1.20 mM |
Molecular Weight of this compound: 416.5 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous ethanol to the tube. For a 10 mg/mL solution, add 1 mL of ethanol.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your experiment, the solution can be sterile-filtered through a 0.22 µm syringe filter compatible with ethanol.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. The stability of this compound in ethanol at -20°C is at least 4 years.[1]
Protocol 2: Preparation of a this compound Working Solution in PBS (via DMSO intermediate)
Due to the low aqueous solubility of this compound, a stock solution in an organic solvent like DMSO is necessary before dilution in PBS.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a High-Concentration DMSO Stock:
-
Serial Dilution in PBS:
-
To prepare a working solution in PBS, perform a serial dilution of the DMSO stock solution. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced toxicity (typically ≤0.1%).
-
For example, to prepare a 10 µM working solution in 1 mL of PBS, add 0.24 µL of the 10 mg/mL (24.01 mM) DMSO stock to 999.76 µL of PBS.
-
Vortex the final solution gently before use.
-
-
Solubility in DMSO:PBS Mixture:
-
For applications requiring a higher concentration in a pseudo-aqueous solution, a 1:5 mixture of DMSO:PBS (pH 7.2) can be used, in which this compound is soluble at approximately 0.5 mg/mL.[1]
-
To prepare this, first dissolve this compound in DMSO at 3 mg/mL. Then, add 1 part of this solution to 5 parts of PBS (pH 7.2) and mix well.
-
-
Storage and Use: Aqueous solutions of this compound are not recommended for long-term storage; they should be prepared fresh for each experiment.
Signaling Pathway and Experimental Workflow
This compound acts as a selective antagonist at the CRTH2 receptor, thereby inhibiting the downstream signaling cascade initiated by its natural ligand, prostaglandin D2 (PGD2).[3][6] PGD2 is a key mediator in allergic inflammation, and its binding to CRTH2 on immune cells such as Th2 lymphocytes, eosinophils, and basophils triggers a pro-inflammatory response.[6][7][8]
The diagram above illustrates the antagonistic action of this compound on the PGD2-CRTH2 signaling pathway. PGD2 binding to the CRTH2 receptor activates G-proteins, leading to downstream signaling events such as intracellular calcium mobilization, which in turn mediate pro-inflammatory cellular responses. This compound selectively blocks the CRTH2 receptor, thereby inhibiting these PGD2-induced effects.
This workflow provides a general outline for an in vitro experiment designed to evaluate the antagonistic activity of this compound. The specific concentrations, incubation times, and choice of functional assay will depend on the cell type and the specific research question being addressed.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 1MG | Labscoop [labscoop.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes: Design of Cell-Based Assays for Selective EP4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the design and implementation of cell-based assays to characterize the potency and selectivity of antagonists targeting the prostaglandin E2 receptor 4 (EP4). The EP4 receptor, a Gs protein-coupled receptor, is a key mediator of prostaglandin E2 (PGE2) signaling, playing significant roles in inflammation, pain, and oncology.[1] Consequently, the development of selective EP4 antagonists is a promising therapeutic strategy.
Note on CAY10471: Initial interest in this compound as an EP4 receptor antagonist prompted this application note. However, a thorough review of the scientific literature indicates that this compound is a potent and selective antagonist of the prostaglandin D2 receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), not the EP4 receptor. To provide accurate and relevant protocols, these application notes will focus on well-characterized, selective EP4 receptor antagonists such as E7046 (Palupiprant) and Grapiprant as exemplary compounds for assay design and validation.
EP4 Receptor Signaling Pathway
Activation of the EP4 receptor by its endogenous ligand PGE2 primarily initiates Gαs protein signaling. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. Cell-based assays for EP4 antagonists are designed to measure the inhibition of this PGE2-induced cAMP production.
Figure 1: Simplified EP4 receptor signaling pathway.
Data Presentation: Potency and Selectivity of EP4 Antagonists
The following tables summarize the inhibitory activities of selected EP4 receptor antagonists determined in cell-based cAMP assays.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| E7046 (Palupiprant) | HEK293 (human EP4) | CRE-PLAP Reporter | 13 | [2] |
| HEK293 (human EP4) | cAMP Reporter | 13.5 | [1] | |
| CHO (human EP4) | cAMP | 10.19 | [1] | |
| Grapiprant (CJ-023423) | Dog EP4-expressing cells | [3H]-PGE2 Binding | 35 | |
| ONO-AE3-208 | Not Specified | Ki from binding | 1.3 (Ki) |
Table 1: Potency of Selective EP4 Receptor Antagonists
| Compound | EP1 (IC50, nM) | EP2 (IC50, nM) | EP3 (IC50, nM) | EP4 (IC50, nM) | Reference(s) |
| Compound 36 | >10,000 | >10,000 | >10,000 | 4.3 | [1] |
| E7046 | >10,000 | >10,000 | >10,000 | 10.19 | [1] |
Table 2: Selectivity Profile of EP4 Antagonists Against Other Prostanoid Receptors
Experimental Protocols
Protocol 1: Determination of EP4 Antagonist Potency using a cAMP Competition Immunoassay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the human EP4 receptor expressed in a recombinant cell line. The assay measures the inhibition of PGE2-stimulated cAMP production.
Workflow Overview
Figure 2: Experimental workflow for the EP4 antagonist cAMP assay.
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human EP4 receptor (HEK293-hEP4 or CHO-hEP4).
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Prostaglandin E2 (PGE2): Stock solution in DMSO.
-
EP4 Antagonist (Test Compound): Stock solution in DMSO.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) stock solution in DMSO.[3]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates: White, opaque plates are recommended for luminescence or fluorescence-based assays.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-hEP4 cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension, resuspend the pellet in fresh culture medium, and perform a cell count.
-
Dilute the cells to the desired seeding density (e.g., 2 x 10^5 cells/mL) and seed 50 µL (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Antagonist and Agonist Preparation:
-
Prepare serial dilutions of the EP4 antagonist in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).
-
Prepare a solution of PGE2 in assay buffer at a concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal cAMP response, determined in a prior agonist dose-response experiment).
-
-
Assay Execution:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of pre-warmed PBS.
-
Add 50 µL of the serially diluted EP4 antagonist solutions to the respective wells. Include wells with assay buffer and PDE inhibitor only (vehicle control) and wells for the maximum stimulation control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Add 50 µL of the PGE2 solution to all wells except the vehicle control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio, luminescence signal) to cAMP concentrations using a standard curve.
-
Normalize the data with the vehicle control representing 100% inhibition and the PGE2-only control representing 0% inhibition.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the EP4 antagonist.
-
Protocol 2: Selectivity Profiling Against Other Prostanoid Receptors
To determine the selectivity of a novel EP4 antagonist, the cAMP assay described in Protocol 1 should be repeated using cell lines individually expressing other prostanoid receptor subtypes (EP1, EP2, EP3).
Procedure:
-
Follow the steps outlined in Protocol 1, substituting the HEK293-hEP4 cell line with cell lines stably expressing human EP1, EP2, or EP3 receptors.
-
For the EP1 receptor (Gq-coupled), a calcium flux assay is a more appropriate readout than a cAMP assay.
-
For the EP3 receptor (Gi-coupled), the assay should be designed to measure the inhibition of forskolin-stimulated cAMP production.
-
Determine the IC50 values for the test compound at each receptor subtype.
-
Calculate the selectivity ratio by dividing the IC50 value for the off-target receptor by the IC50 value for the EP4 receptor. A higher ratio indicates greater selectivity for the EP4 receptor.[1]
The provided application notes and protocols offer a robust framework for the in vitro characterization of selective EP4 receptor antagonists. By employing these standardized cell-based assays, researchers can accurately determine the potency and selectivity of novel compounds, facilitating the identification and development of promising new therapeutics for a variety of diseases.
References
- 1. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 3. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Eosinophils Treated with CAY10471
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAY10471 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 (PGD2)[1][2][3]. CRTH2 is highly expressed on eosinophils and mediates their activation, chemotaxis, and degranulation in response to PGD2, a key mediator in allergic inflammation[1][4][5]. Understanding the effects of CRTH2 antagonists like this compound on eosinophil function is crucial for the development of therapeutics for allergic diseases such as asthma and eosinophilic esophagitis[6].
Flow cytometry is a powerful technique for the detailed analysis of eosinophils, allowing for their identification and the quantification of various cellular processes[7][8][9]. This document provides detailed protocols for the treatment of human eosinophils with this compound and their subsequent analysis by flow cytometry to assess key functional parameters, including activation, degranulation, and apoptosis.
Mechanism of Action of this compound on Eosinophils
Prostaglandin D2 (PGD2), primarily released from mast cells, binds to the CRTH2 receptor on eosinophils, initiating a signaling cascade that leads to cellular activation. This includes shape change, chemotaxis, upregulation of activation markers, and the release of cytotoxic granule proteins (degranulation)[1][10][11]. This compound acts as a competitive antagonist at the CRTH2 receptor, thereby blocking these PGD2-induced downstream effects[1][2][12].
Caption: this compound blocks PGD2-induced eosinophil activation.
Experimental Protocols
I. Isolation of Human Eosinophils from Peripheral Blood
Materials:
-
Whole blood collected in EDTA tubes
-
Hetasep™ (or other dextran-based red blood cell aggregating agent)
-
Ficoll-Paque™ PLUS
-
EasySep™ Human Eosinophil Enrichment Kit (or similar negative selection kit)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate and discard the upper layers, leaving the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in PBS and add Hetasep™ to sediment the red blood cells.
-
Incubate for 30-60 minutes at 37°C until a clear separation is observed.
-
Collect the leukocyte-rich supernatant.
-
Isolate eosinophils from the leukocyte suspension using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.
-
Assess purity by flow cytometry (should be >95%). Eosinophils are identified by their high side scatter (SSC) and expression of specific markers like CCR3 and Siglec-8, while being negative for markers of other lineages[13].
-
Resuspend purified eosinophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
II. Treatment of Eosinophils with this compound
Materials:
-
Purified eosinophils (1 x 10^6 cells/mL)
-
This compound (stock solution in DMSO)
-
PGD2 (Prostaglandin D2)
-
Control vehicle (DMSO)
-
RPMI 1640 with 10% FBS
Protocol:
-
Pre-incubate eosinophils with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Following pre-incubation, stimulate the cells with an optimal concentration of PGD2 (e.g., 10 nM) for the desired time, depending on the assay (e.g., 15-30 minutes for activation markers, 1-2 hours for degranulation).
-
Include a non-stimulated control (vehicle only) and a PGD2-only control.
-
Proceed immediately to flow cytometry staining and analysis.
Caption: Experimental workflow for this compound treatment.
III. Flow Cytometry Staining Protocols
A. Eosinophil Identification and Activation Marker Analysis
This protocol assesses the expression of surface markers indicative of eosinophil activation.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Fixable Viability Dye
Protocol:
-
After treatment, wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the antibody cocktail and the viability dye.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend in 300 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer. Gate on live, single eosinophils (CCR3+/Siglec-8+) and quantify the expression of CD11b and CD69.
B. Eosinophil Degranulation Assay (CD63 Expression)
This assay measures the surface expression of CD63, a marker of granule mobilization to the cell surface during degranulation[1].
Materials:
-
FACS buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-CCR3 (CD193)
-
Anti-Siglec-8
-
Anti-CD63
-
-
Fixable Viability Dye
Protocol:
-
Follow steps 1-7 as in Protocol III.A, using the antibody panel for degranulation.
-
Acquire data on a flow cytometer. Gate on live, single eosinophils (CCR3+/Siglec-8+) and quantify the surface expression of CD63.
C. Eosinophil Apoptosis Assay (Annexin V and Viability Dye)
This protocol assesses the effect of this compound on eosinophil apoptosis. Note that some CRTH2 antagonists have been shown to not induce apoptosis, while other stimuli can[10][15].
Materials:
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
A viability dye (e.g., 7-AAD or Propidium Iodide)
-
Fluorochrome-conjugated antibodies for eosinophil identification (e.g., Anti-CCR3 and Anti-Siglec-8)
Protocol:
-
After a longer incubation period with this compound (e.g., 12-24 hours), wash the cells once with cold PBS.
-
First, perform surface staining for CCR3 and Siglec-8 as described in Protocol III.A, steps 2-5, but using Annexin V Binding Buffer for the final wash.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add Annexin V and the viability dye.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer and analyze immediately on a flow cytometer.
-
Gate on eosinophils (CCR3+/Siglec-8+) and quantify the percentages of live (Annexin V-/Viability Dye-), early apoptotic (Annexin V+/Viability Dye-), and late apoptotic/necrotic cells (Annexin V+/Viability Dye+).
Data Presentation
The quantitative data from the flow cytometry experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on PGD2-Induced Eosinophil Activation
| Treatment Group | Concentration | % CD11b Positive Cells (Mean ± SD) | CD69 MFI (Mean ± SD) |
| Vehicle Control | - | ||
| PGD2 (10 nM) | - | ||
| This compound + PGD2 | 1 nM | ||
| This compound + PGD2 | 10 nM | ||
| This compound + PGD2 | 100 nM | ||
| This compound + PGD2 | 1 µM |
Table 2: Effect of this compound on PGD2-Induced Eosinophil Degranulation
| Treatment Group | Concentration | % CD63 Positive Cells (Mean ± SD) | CD63 MFI (Mean ± SD) |
| Vehicle Control | - | ||
| PGD2 (10 nM) | - | ||
| This compound + PGD2 | 1 nM | ||
| This compound + PGD2 | 10 nM | ||
| This compound + PGD2 | 100 nM | ||
| This compound + PGD2 | 1 µM |
Table 3: Effect of this compound on Eosinophil Apoptosis
| Treatment Group | Concentration | % Live Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | - | |||
| This compound | 1 nM | |||
| This compound | 10 nM | |||
| This compound | 100 nM | |||
| This compound | 1 µM |
Conclusion
These protocols provide a comprehensive framework for investigating the effects of the CRTH2 antagonist this compound on key eosinophil functions using flow cytometry. By quantifying changes in activation markers, degranulation, and apoptosis, researchers can effectively characterize the inhibitory potential of this compound and similar compounds, aiding in the development of novel therapies for eosinophil-driven inflammatory diseases.
References
- 1. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Mouse Eosinophils in Tissue by Flow Cytometry and Isolation by Fluorescence-Activated Cell Sorting (FACS) | Springer Nature Experiments [experiments.springernature.com]
- 8. beckman.com [beckman.com]
- 9. Identification of eosinophils by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. thermofisher.com [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Tissues Treated with CAY10471
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with CAY10471, a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the G-protein coupled receptor 44 (GPR44).[1] this compound is an orally active antagonist of the prostaglandin D2 (PGD2) receptor CRTH2.[2] These methodologies are intended for researchers, scientists, and drug development professionals to assess the in-situ effects of this compound on target engagement and downstream signaling pathways within a tissue context.
The biological effects of PGD2 are mediated by at least two G-protein coupled receptors: DP1 and CRTH2/DP2.[3] CRTH2 activation is pivotal in allergic inflammation through the recruitment of Th2 lymphocytes and other leukocytes, driving the production of Th2 cytokines like IL-4, IL-5, and IL-13.[2] this compound, an analog of Ramatroban, demonstrates high potency and selectivity for the human CRTH2/DP2 receptor.[3][4] By blocking the PGD2/CRTH2 signaling pathway, this compound is expected to attenuate inflammatory responses. This protocol provides a framework for visualizing and quantifying these effects in tissue samples.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from IHC analysis of inflamed tissue sections from an animal model of allergic inflammation, treated with this compound. Staining intensity for downstream markers of inflammation, such as eosinophil infiltration or cytokine expression, can be scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells determined. An H-Score (Histoscore) can be calculated using the formula: H-Score = Σ (Intensity × Percentage of Area Stained) .
| Treatment Group | Target Protein | Average Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | Eosinophil Peroxidase | 2.7 ± 0.5 | 75 ± 12 | 203 ± 48 |
| This compound (10 mg/kg) | Eosinophil Peroxidase | 1.2 ± 0.4 | 25 ± 8 | 30 ± 15 |
| This compound (30 mg/kg) | Eosinophil Peroxidase | 0.6 ± 0.3 | 10 ± 5 | 6 ± 4 |
| Vehicle Control | IL-4 | 2.5 ± 0.6 | 60 ± 15 | 150 ± 45 |
| This compound (10 mg/kg) | IL-4 | 1.0 ± 0.5 | 20 ± 7 | 20 ± 12 |
| This compound (30 mg/kg) | IL-4 | 0.4 ± 0.2 | 8 ± 4 | 3 ± 2 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general experimental workflow for IHC analysis of tissues treated with this compound.
Caption: this compound signaling pathway.
Caption: Immunohistochemistry workflow.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.[5]
Reagents and Materials
-
This compound-treated and vehicle-treated tissue samples
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA)
-
Ethanol (graded series: 100%, 95%, 80%, 70%)
-
Xylene
-
Paraffin wax
-
Positively charged microscope slides
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-eosinophil peroxidase, anti-IL-4)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting medium
Procedure
1. Tissue Fixation and Processing
-
Immediately following excision, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.[5] The volume of fixative should be at least 10 times the volume of the tissue.[5]
-
Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
2. Sectioning
-
Cut paraffin-embedded tissue blocks into 4-5 µm sections using a microtome.
-
Float the sections in a water bath and mount them on positively charged microscope slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
3. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in distilled water.[6]
4. Antigen Retrieval
-
For heat-induced epitope retrieval (HIER), immerse slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature for at least 20 minutes before proceeding.[6]
-
Rinse the slides with wash buffer.
5. Immunohistochemical Staining
-
Peroxidase Block: If using a horseradish peroxidase (HRP) detection system, incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[6] Rinse with wash buffer.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[6][7]
-
Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the primary antibody diluted to its optimal concentration in antibody diluent. Incubate overnight at 4°C in a humidified chamber.[6][8]
-
Secondary Antibody Incubation: Wash the slides three times with wash buffer for 5 minutes each. Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[9]
-
Detection: Wash the slides three times with wash buffer. Incubate with ABC reagent for 30 minutes at room temperature.[9]
-
Chromogen Development: Wash the slides three times with wash buffer. Apply the DAB chromogen substrate and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.[5]
6. Counterstaining, Dehydration, and Mounting
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.[5]
-
"Blue" the sections in running tap water.
-
Dehydrate the slides through a graded series of ethanol and clear in xylene.[5]
-
Coverslip with a permanent mounting medium.
7. Imaging and Analysis
-
Scan the stained slides using a digital slide scanner or capture images using a microscope equipped with a digital camera.[5]
-
Utilize image analysis software to quantify the staining. This can be done by measuring the optical density or by using a scoring method such as the H-Score.[5]
References
- 1. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biossusa.com [biossusa.com]
- 7. protocols.io [protocols.io]
- 8. Protocols | Immunohistochemistry | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Immunohistochemistry protocol for visualization of the corticospinal, corticobulbar,corticorubral, and rubr... [protocols.io]
Measuring CAY10471 Efficacy in a Unilateral Ureteral Obstruction Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathway of virtually all chronic kidney diseases (CKD), leading to end-stage renal failure. The unilateral ureteral obstruction (UUO) model is a well-established and widely used in vivo model to study the mechanisms of renal interstitial fibrosis and to evaluate the efficacy of potential therapeutic agents.[1] This model rapidly induces progressive tubulointerstitial fibrosis in the obstructed kidney, mimicking key aspects of human obstructive nephropathy.
CAY10471 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin D2 (PGD2). The PGD2-CRTH2 signaling pathway has been implicated in the pathogenesis of renal fibrosis.[2] Activation of CRTH2 on Th2 lymphocytes promotes their infiltration into the kidney and the subsequent production of pro-fibrotic cytokines such as IL-4 and IL-13.[2] By blocking this pathway, this compound presents a promising therapeutic strategy to attenuate the progression of renal fibrosis.
These application notes provide detailed protocols for inducing UUO in mice, administering this compound, and assessing its anti-fibrotic efficacy through histological and molecular analyses.
Signaling Pathway of this compound in Renal Fibrosis
Experimental Workflow
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on studies evaluating CRTH2 antagonism in the UUO model.
Table 1: Histological Assessment of Renal Fibrosis
| Group | Interstitial Fibrosis (% Area) | α-SMA Positive Area (%) |
| Sham | 1.2 ± 0.3 | 0.8 ± 0.2 |
| UUO + Vehicle | 15.8 ± 2.1 | 12.5 ± 1.8 |
| UUO + this compound (10 mg/kg) | 8.5 ± 1.5 | 6.2 ± 1.1 |
| UUO + this compound (30 mg/kg) | 5.1 ± 0.9 | 3.4 ± 0.7 |
| *Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to UUO + Vehicle. |
Table 2: Gene Expression Analysis of Fibrotic and Inflammatory Markers
| Group | TGF-β1 (Fold Change) | Collagen I (Fold Change) | IL-4 (Fold Change) | IL-13 (Fold Change) |
| Sham | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| UUO + Vehicle | 8.2 ± 1.1 | 12.5 ± 1.9 | 6.8 ± 0.9 | 7.5 ± 1.2 |
| UUO + this compound (30 mg/kg) | 3.5 ± 0.6 | 5.1 ± 0.8 | 2.5 ± 0.4 | 2.9 ± 0.5 |
| *Data are presented as Mean ± SEM. *p < 0.01 compared to UUO + Vehicle. |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Surgery
Materials:
-
8-10 week old male C57BL/6 mice
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
4-0 silk suture
-
Surgical microscope or loupes
-
Warming pad
-
Analgesics (e.g., buprenorphine)
Protocol:
-
Anesthetize the mouse and confirm the absence of a pedal withdrawal reflex.
-
Shave the fur on the left flank and disinfect the area with 70% ethanol and povidone-iodine.
-
Make a small flank incision to expose the abdominal cavity.
-
Gently retract the peritoneum to locate the left kidney and ureter.
-
Isolate the ureter and ligate it at two points with 4-0 silk suture.
-
Ensure complete obstruction of the ureter.
-
Reposition the kidney and close the muscle layer and skin with sutures.
-
Administer post-operative analgesics and monitor the animal during recovery on a warming pad.
-
For sham-operated animals, perform the same procedure without ligating the ureter.
This compound Administration
Materials:
-
This compound (Cayman Chemical, Item No. 10009222 or equivalent)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Beginning on day 3 post-UUO surgery, administer this compound or vehicle via oral gavage once daily.
-
Continue daily administration until the day before sacrifice (e.g., day 13 for a 14-day study).
-
Monitor the animals for any adverse effects of the treatment.
Assessment of Renal Fibrosis
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections (4 µm)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in distilled water)
-
Weigert's hematoxylin (optional, for nuclear counterstaining)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate the kidney sections.
-
(Optional) Stain with Weigert's hematoxylin for 8 minutes and wash in running tap water.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash twice in acidified water.
-
Dehydrate through an ethanol series, clear in xylene, and mount.
-
Capture images under bright-field and polarized light microscopy.
-
Quantify the red-stained fibrotic area as a percentage of the total cortical area using image analysis software (e.g., ImageJ).
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections (4 µm)
-
Primary antibody: anti-α-SMA antibody (e.g., mouse monoclonal)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
DAB substrate kit
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum)
-
Hematoxylin for counterstaining
-
Xylene and ethanol series
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate the kidney sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Quantify the brown-stained α-SMA positive area in the tubulointerstitium as a percentage of the total cortical area.
Materials:
-
Kidney tissue samples stored in RNAlater or snap-frozen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (TGF-β1, Collagen I, IL-4, IL-13) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Homogenize kidney tissue and extract total RNA according to the kit manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the sham-operated group, normalized to the housekeeping gene.
Conclusion
The Unilateral Ureteral Obstruction model provides a robust platform to evaluate the anti-fibrotic potential of this compound. By antagonizing the CRTH2 receptor, this compound is expected to mitigate the inflammatory and pro-fibrotic cascade, leading to a significant reduction in collagen deposition and myofibroblast activation. The detailed protocols provided herein offer a standardized approach for researchers to investigate the therapeutic efficacy of this compound and other CRTH2 antagonists in the context of chronic kidney disease.
References
Troubleshooting & Optimization
Optimizing CAY10471 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10471 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] CRTH2 is a G-protein coupled receptor (GPCR) that is activated by prostaglandin D2 (PGD2).[1] By binding to CRTH2, this compound blocks the downstream signaling initiated by PGD2, which is involved in allergic inflammation and the activation of various immune cells, including eosinophils and Th2 lymphocytes.[2]
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type, assay, and specific experimental conditions. Based on its high potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in several organic solvents.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO or ethanol. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C. Further dilutions to the final working concentration should be made in the cell culture medium, ensuring the final solvent concentration is minimal (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the human CRTH2/DP2 receptor. It has significantly lower affinity for the DP1 and TP receptors.[1]
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Target | Parameter | Value | Reference |
| Human CRTH2/DP2 | Ki | 0.6 nM | [1] |
| Human DP1 | Ki | 1200 nM | [1] |
| Human TP | Ki | >10,000 nM | [1] |
| PGD2-induced cAMP production | IC50 | 1.2 nM | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 15 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:5) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Eosinophil Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of this compound on PGD2-induced eosinophil migration.
Materials:
-
Human peripheral blood eosinophils
-
This compound
-
Prostaglandin D2 (PGD2)
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Culture medium (e.g., RPMI with 0.1% BSA)
Procedure:
-
Isolate eosinophils from human peripheral blood using standard methods.
-
Resuspend eosinophils in culture medium at a concentration of 1 x 106 cells/mL.
-
Pre-incubate the eosinophils with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Add PGD2 (e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated eosinophil suspension to the upper wells of the chamber, which are separated from the lower wells by a porous membrane.
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
Protocol 2: p38 MAPK Phosphorylation Western Blot
This protocol details the investigation of this compound's effect on PGD2-induced p38 MAPK phosphorylation.
Materials:
-
Cells expressing CRTH2 (e.g., PC12 cells or transfected HEK293 cells)
-
This compound
-
Prostaglandin D2 (PGD2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with PGD2 (e.g., 100 nM) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-p38 MAPK antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Troubleshooting Guide
Issue 1: No or low inhibition of PGD2-induced response.
-
Possible Cause: this compound concentration is too low.
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).
-
-
Possible Cause: Incorrect preparation or degradation of this compound.
-
Solution: Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C and minimize freeze-thaw cycles.
-
-
Possible Cause: Low expression of CRTH2 in the cells.
-
Solution: Verify the expression of CRTH2 in your cell line using techniques like qPCR or western blotting. Consider using a cell line with higher or induced expression.
-
-
Possible Cause: PGD2 concentration is too high.
-
Solution: Optimize the PGD2 concentration to be in the EC50 to EC80 range to allow for effective inhibition.
-
Issue 2: Observed cytotoxicity at higher concentrations.
-
Possible Cause: High concentration of the solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability.
-
-
Possible Cause: Off-target effects of this compound at high concentrations.
-
Solution: Lower the concentration of this compound to a range where it is selective for CRTH2. Refer to the selectivity profile (Table 1). Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line.
-
Issue 3: High background signal in the assay.
-
Possible Cause: Non-specific binding of this compound.
-
Solution: Include appropriate controls, such as a negative control compound that is structurally similar but inactive.
-
-
Possible Cause: Assay components interfering with the readout.
-
Solution: Optimize assay conditions, such as washing steps and blocking procedures, to minimize background.
-
Visualizations
References
Potential off-target effects of CAY10471 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10471. The information addresses potential off-target effects, particularly at high concentrations, and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: What are the known targets of this compound and its selectivity?
A1: this compound is a potent and highly selective antagonist of the human Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] It exhibits significantly lower affinity for the Prostaglandin D2 receptor 1 (DP1) and the Thromboxane A2 receptor (TP).[1] The binding affinities (Ki) are summarized in the table below.
Q2: I am observing unexpected effects in my cell-based assay at high concentrations of this compound. What could be the cause?
A2: While this compound is highly selective for CRTH2, at high concentrations, off-target effects may become apparent due to interactions with lower-affinity receptors, namely DP1 and TP. The physiological consequences of engaging these receptors can lead to unexpected cellular responses. Refer to the table below for a summary of potential off-target effects.
Q3: My cells are showing decreased viability at high concentrations of this compound. Is this expected?
A3: High concentrations of any small molecule can potentially induce cytotoxicity. It is crucial to determine the optimal concentration range for your specific cell type and assay. We recommend performing a dose-response curve to assess cell viability (e.g., using an MTT or CellTiter-Glo® assay) alongside your functional assay. If cytotoxicity is observed at concentrations required for CRTH2 antagonism, consider reducing the incubation time or using a different, more sensitive assay readout.
Q4: I am not observing the expected inhibition of p38 MAPK phosphorylation with this compound. What should I check?
A4: Several factors could contribute to this:
-
Suboptimal Concentration: Ensure you are using a concentration of this compound sufficient to antagonize CRTH2 in your experimental system. An IC50 determination is recommended.
-
Cell Health: Poor cell health can lead to aberrant signaling. Ensure your cells are healthy and not passaged too many times.
-
Stimulation Conditions: The concentration and timing of the CRTH2 agonist (e.g., PGD2, 15d-PGJ2) used to stimulate the pathway are critical. Optimize these parameters for a robust p38 MAPK phosphorylation signal.
-
Antibody Quality: Verify the specificity and efficacy of your phospho-p38 MAPK antibody.
-
Assay Protocol: Review your western blot or ELISA protocol for any potential technical errors.
Q5: How can I confirm that the observed effects are specifically due to CRTH2 antagonism?
A5: To confirm the on-target effect of this compound, consider the following control experiments:
-
Use a structurally different CRTH2 antagonist: A second antagonist with a different chemical scaffold should produce a similar biological effect.
-
Use a CRTH2 knockout/knockdown cell line: The effect of this compound should be absent or significantly reduced in cells lacking CRTH2.
-
Rescue experiment: Overexpression of CRTH2 in a low-expressing cell line should sensitize the cells to this compound.
Data Presentation
Table 1: Selectivity Profile and Potential Off-Target Effects of this compound
| Target | Binding Affinity (Ki) | Primary Function | Potential Off-Target Effects of Antagonism at High this compound Concentrations |
| CRTH2 (DP2) | 0.6 nM [1] | Gαi-coupled receptor; mediates pro-inflammatory responses, including eosinophil and Th2 cell migration and activation.[2] | On-target effect: Inhibition of PGD2-mediated inflammation. |
| DP1 | 1200 nM[1] | Gαs-coupled receptor; generally mediates anti-inflammatory and vasodilatory effects.[3][4] | Inhibition of cAMP production, potential modulation of eosinophil apoptosis[5], and alteration of vascular tone.[4] |
| TP | >10,000 nM[1] | Gαq-coupled receptor; mediates platelet aggregation and vasoconstriction.[6][7] | Inhibition of thromboxane-induced platelet aggregation and vasoconstriction.[8][9] |
Experimental Protocols
Eosinophil Chemotaxis Assay
This protocol is adapted from methodologies used to assess the effect of CRTH2 antagonists on eosinophil migration.
Objective: To determine the effect of this compound on PGD2-induced eosinophil chemotaxis.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
RPMI 1640 medium with 0.5% BSA
-
Prostaglandin D2 (PGD2)
-
This compound
-
Chemotaxis chamber (e.g., 96-well Boyden chamber with 5 µm pore size polycarbonate membrane)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Label isolated human eosinophils with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled eosinophils in RPMI 1640 with 0.5% BSA to a final concentration of 1 x 10^6 cells/mL.
-
Prepare a serial dilution of this compound in RPMI 1640 with 0.5% BSA. Pre-incubate the eosinophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add PGD2 (at a pre-determined optimal concentration, e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the upper chamber.
-
Quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Intracellular Calcium Mobilization Assay
This protocol is a general guideline for measuring Gαq-coupled receptor activation, which can be adapted to assess the off-target effects of this compound on the TP receptor.
Objective: To determine if high concentrations of this compound can inhibit thromboxane A2 analogue (e.g., U-46619)-induced calcium mobilization.
Materials:
-
A cell line endogenously or recombinantly expressing the TP receptor (e.g., HEK293-TP).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
U-46619 (a stable thromboxane A2 mimetic).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the TP-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence.
-
After establishing a stable baseline, inject U-46619 at a concentration that elicits a submaximal response (EC80) and continue to record the fluorescence signal.
-
Analyze the data by calculating the peak fluorescence response after agonist addition.
-
Determine the inhibitory effect of this compound on U-46619-induced calcium mobilization.
Mandatory Visualizations
References
- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 3. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thromboxane A2 receptor antagonism by flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating CAY10471 Stability in Culture Medium: A Technical Guide
For researchers, scientists, and drug development professionals utilizing CAY10471, understanding its stability in culture medium is paramount for ensuring experimental reproducibility and data integrity. This technical support center provides a comprehensive guide, including a detailed experimental protocol to determine its stability, troubleshooting advice, and frequently asked questions.
While specific quantitative data on the stability of this compound in various cell culture media is not publicly available, this guide offers a framework for researchers to generate this critical information within their own experimental context. The principles and protocols outlined here are designed to be broadly applicable to assessing the stability of research compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol.[1] It is recommended to prepare a concentrated stock solution in one of these solvents and store it at -20°C or -80°C. For use in cell culture, the stock solution should be diluted into the culture medium to the final desired concentration, ensuring the final solvent concentration is minimal (typically <0.1%) to avoid solvent-induced cellular stress.
Q3: Why is it important to determine the stability of this compound in my specific culture medium?
A3: The stability of a compound in a complex aqueous environment like cell culture medium can be influenced by several factors, including pH, temperature, presence of serum proteins, and interactions with other media components.[2][3][4] Determining the stability in your specific experimental setup is crucial for interpreting biological data accurately and ensuring that the observed effects are attributable to the compound at its intended concentration.
Q4: What are the potential consequences of this compound degradation in my experiments?
A4: Degradation of this compound can lead to a decrease in its effective concentration over the course of an experiment, potentially resulting in an underestimation of its potency or efficacy. Degradation products could also have off-target biological activities or be cytotoxic, confounding the experimental results.
Experimental Protocol: Assessing this compound Stability in Culture Medium
This protocol provides a detailed methodology for determining the stability of this compound in a specific cell culture medium over a defined time course.
Objective: To quantify the concentration of this compound in a chosen cell culture medium at various time points under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, low-adhesion microcentrifuge tubes or a multi-well plate
-
Validated analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
-
Cell culture incubator
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Dilute the stock solution into your pre-warmed cell culture medium (both with and without serum, if applicable) to a final working concentration relevant to your experiments (e.g., 1 µM, 10 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the prepared this compound-containing medium into sterile, low-adhesion tubes or wells of a multi-well plate.
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot from each sample set.
-
The sample at time 0 will serve as the baseline concentration.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated analytical method such as HPLC-UV or LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Calculate the half-life (t½) of this compound in the culture medium, which is the time it takes for 50% of the initial compound to degrade.
-
Data Presentation
The following tables can be used to structure the data obtained from the stability experiment.
Table 1: Stability of this compound in Culture Medium (Serum-Free)
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Table 2: Stability of this compound in Culture Medium (with Serum)
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause: Degradation of this compound in the culture medium.
-
Troubleshooting Step: Perform the stability study as outlined above to determine the compound's half-life in your specific medium. If significant degradation is observed, consider replenishing the compound at regular intervals during long-term experiments.
Issue 2: High variability in this compound concentration measurements.
-
Possible Cause 1: Adsorption of the compound to plasticware.
-
Troubleshooting Step: Use low-adhesion plasticware for preparing and storing solutions.
-
Possible Cause 2: Inconsistent sample handling and storage.
-
Troubleshooting Step: Ensure all samples are handled identically and immediately frozen at -80°C after collection.
Issue 3: Precipitation of this compound upon dilution into aqueous medium.
-
Possible Cause: "Solvent shock" due to rapid dilution of the organic stock solution.
-
Troubleshooting Step: Dilute the stock solution gradually into the medium while gently mixing. Ensure the final concentration of the organic solvent is as low as possible (typically below 0.5%).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with CAY10471
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CAY10471, a potent and selective CRTH2 antagonist. This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
Inconsistent or unexpected results with this compound can arise from various factors, from solution preparation to experimental design. This guide provides a structured approach to identify and resolve common issues.
Issue 1: Inconsistent or No Biological Effect of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibitor Instability/Degradation: this compound may degrade in aqueous solutions over time, especially at 37°C. | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
| Poor Solubility: The compound has limited solubility in aqueous buffers, which can lead to precipitation and a lower effective concentration. | Prepare a high-concentration stock solution in 100% DMSO or ethanol.[1] When preparing the final working solution, dilute the stock solution in pre-warmed media while vortexing to ensure proper mixing and minimize precipitation. The final DMSO concentration in the cell culture media should typically be below 0.5%. |
| Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition or too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Refer to the quantitative data in the tables below for typical effective concentrations. |
| Cell Line and Receptor Expression: The target receptor, CRTH2, may not be expressed at sufficient levels in your cell line. | Verify CRTH2 expression in your cell line using techniques like qPCR, western blot, or flow cytometry. Choose a cell line known to express CRTH2, such as human eosinophils or Th2 cells.[2][3] |
| Media Components: Serum proteins in the culture media can bind to small molecules, reducing their effective concentration. | Consider reducing the serum concentration during the treatment period or using serum-free media if your cells can tolerate it. If using serum, be aware that the effective concentration of this compound may be lower than the nominal concentration. |
Issue 2: High Variability Between Experimental Replicates
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. | Prepare a master mix of media containing this compound for all relevant wells to ensure a consistent final concentration. Use calibrated pipettes and perform serial dilutions carefully. |
| Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension before plating by gently pipetting to break up clumps. Mix the cell suspension thoroughly before aliquoting into wells. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate solutes and affect cell health. | Avoid using the outer wells of multi-well plates for critical experiments. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times: Variations in the duration of inhibitor treatment or agonist stimulation. | Standardize all incubation times and use a timer to ensure consistency between experiments. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is soluble in organic solvents such as DMSO and ethanol at concentrations up to 30 mg/mL and 15 mg/mL, respectively.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. The solid form of this compound is stable for at least four years when stored at -20°C.[1][4]
Q2: What is the recommended working concentration of this compound?
A2: The optimal working concentration will vary depending on the cell type, assay, and experimental conditions. Based on published literature, effective concentrations for in vitro assays typically range from 1 nM to 1 µM. For in vivo studies, oral administration doses of 2 mg/kg to 20 mg/kg have been used in mice.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q3: Can this compound have off-target effects?
A3: this compound is a highly selective antagonist for the CRTH2 receptor. Its binding affinity (Ki) for CRTH2 is 0.6 nM, while its affinity for the DP1 and TP receptors is much lower (1200 nM and >10,000 nM, respectively).[1][6] However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is good practice to use the lowest effective concentration determined from a dose-response study to minimize potential off-target effects.
Q4: How stable is this compound in aqueous cell culture media?
A4: While the solid compound is stable, its stability in aqueous solutions at 37°C for extended periods has not been extensively reported. As a precaution, it is recommended to prepare fresh working solutions for each experiment. For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared this compound solution.
Q5: What are appropriate positive and negative controls when using this compound?
A5:
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples) is essential to control for any effects of the solvent.
-
Positive Control (for inhibition): In a functional assay, pre-treatment with this compound should inhibit the response to a CRTH2 agonist like Prostaglandin D2 (PGD2).
-
Positive Control (for the biological process): Ensure that the biological process you are studying (e.g., cell migration) is robust in your experimental system by including a known potent agonist (e.g., PGD2 for CRTH2-mediated migration).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| CRTH2/DP2 | 0.6 |
| DP1 | 1200 |
| TP | >10,000 |
| Data from Cayman Chemical product information sheet.[1][6] |
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Assay | Cell Type | Agonist | Effective this compound Concentration | Reference |
| p38 MAP Kinase Phosphorylation Inhibition | PC12 cells | 15d-PGJ2 | 1 µM | [5] |
| Eosinophil Migration Inhibition | Human peripheral blood eosinophils | PGD2 | 10 nM - 1 µM | Inferred from similar CRTH2 antagonists |
| Cytokine Release Inhibition | Human Th2 cells | PGD2 | 10 nM - 1 µM | Inferred from similar CRTH2 antagonists |
Table 3: In Vivo Dosing of this compound
| Animal Model | Administration Route | Dose | Effect | Reference |
| Mouse model of tubulointerstitial fibrosis | Oral | 20 mg/kg, twice daily | Attenuated interstitial collagen deposition | [5] |
| Mouse model of chronic contact hypersensitivity | Oral | 2 mg/kg | Diminished inflammation | [5] |
Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay
This protocol describes a common method to assess the effect of this compound on PGD2-induced eosinophil migration using a Boyden chamber or Transwell assay.
Materials:
-
Isolated human peripheral blood eosinophils
-
This compound
-
Prostaglandin D2 (PGD2)
-
RPMI 1640 medium with 0.1% BSA
-
Transwell inserts (5 µm pore size)
-
24-well plate
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood using a standard method (e.g., negative selection with magnetic beads). Resuspend the cells in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Pre-incubate the eosinophil suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of RPMI 1640 with 0.1% BSA containing PGD2 (e.g., 10 nM) to the lower chamber of the 24-well plate.
-
Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Carefully remove the Transwell insert.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Protocol 2: Preparation of this compound for In Vivo Studies
This protocol provides a general guideline for preparing this compound for oral administration in mice.
Materials:
-
This compound
-
DMSO
-
0.5% (w/v) Methylcellulose in sterile water
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Working Solution:
-
For a final dosing solution of 2 mg/mL (for a 10 mL/kg dosing volume to achieve 20 mg/kg), first, dissolve the required amount of this compound in a small volume of DMSO.
-
Add the this compound/DMSO solution to the 0.5% methylcellulose vehicle and vortex vigorously to create a uniform suspension. The final concentration of DMSO should be kept low (e.g., <5%).
-
-
Administration: Administer the suspension to the animals via oral gavage at the desired volume. Ensure the suspension is well-mixed before each administration.
Visualizations
CRTH2 Signaling Pathway
Caption: PGD2-mediated CRTH2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eosinophils contribute to intestinal inflammation via chemoattractant receptor-homologous molecule expressed on Th2 cells, CRTH2, in experimental Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sapphire North America [sapphire-usa.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 1MG | Labscoop [labscoop.com]
CAY10471 Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for analyzing and interpreting CAY10471 dose-response curves. This guide offers troubleshooting advice and frequently asked questions to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as TM30089, is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] CRTH2 is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand Prostaglandin D2 (PGD2), mediates pro-inflammatory responses. These responses include the migration and activation of Th2 lymphocytes, eosinophils, and basophils, as well as the release of type 2 cytokines like IL-4, IL-5, and IL-13.[3][4][5] this compound competitively binds to CRTH2, thereby blocking the downstream signaling cascade initiated by PGD2.
Q2: What are the typical Ki and IC50 values for this compound?
This compound exhibits high potency and selectivity for the human CRTH2 receptor. Published binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values are in the low nanomolar range. It is important to note that these values can vary depending on the experimental system and assay conditions.
| Parameter | Reported Value | Receptor | Notes |
| Ki | 0.6 nM | Human CRTH2/DP2 | Highly selective over DP1 (Ki = 1200 nM) and TP (Ki >10,000 nM) receptors.[1] |
| IC50 | 1.2 nM | --- | Determined by the inhibition of PGD2-induced cAMP production.[6] |
Q3: How should I prepare this compound for in vitro experiments?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentrations in the appropriate cell culture medium. Ensure that the final concentration of DMSO in the assay does not exceed a level that could affect cell viability or the experimental outcome (typically ≤ 0.1%).
Q4: Which cell lines are suitable for studying the effects of this compound?
Cell lines that endogenously express the CRTH2 receptor are ideal for studying the activity of this compound. These primarily include immune cell lines such as T-lymphocytes, eosinophils, and basophils. Alternatively, recombinant cell lines, such as HEK293 or CHO cells, that have been stably or transiently transfected to express the human CRTH2 receptor are commonly used.
Troubleshooting Dose-Response Curve Issues
This section addresses common problems encountered when generating and analyzing this compound dose-response curves.
| Issue | Possible Causes | Recommended Solutions |
| No or Weak Response | Low Receptor Expression: The cell line used may not express sufficient levels of the CRTH2 receptor. | - Confirm CRTH2 expression using techniques like qPCR, Western blot, or flow cytometry. - Consider using a cell line with higher endogenous expression or a stably transfected cell line. |
| Inactive Compound: The this compound may have degraded due to improper storage or handling. | - Ensure the compound is stored correctly (typically at -20°C). - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Suboptimal Assay Conditions: Incubation times, agonist concentration, or detection methods may not be optimized. | - Optimize the pre-incubation time with this compound before adding the agonist (PGD2). - Use an appropriate concentration of PGD2 (typically at its EC80) to stimulate a robust response. - Ensure the readout method (e.g., calcium mobilization, cAMP measurement) is sensitive enough. | |
| Inconsistent IC50 Values | Cell Passage Number and Health: High passage numbers can lead to phenotypic drift and altered receptor expression. Unhealthy or stressed cells will respond variably. | - Use cells with a low passage number and ensure they are in the logarithmic growth phase. - Regularly check for mycoplasma contamination. |
| Variability in Reagent Preparation: Inconsistent dilution of this compound or the agonist can lead to significant shifts in the IC50. | - Use calibrated pipettes and perform serial dilutions carefully. - Prepare fresh dilutions for each experiment. | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. | - Avoid using the outermost wells for critical measurements. - Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Shallow or Steep Hill Slope | Compound Solubility: At high concentrations, this compound may precipitate out of solution, leading to a shallow curve. | - Visually inspect the wells with the highest concentrations for any signs of precipitation. - Consider using a different solvent or a lower starting concentration if solubility is an issue. |
| Assay Window: A narrow dynamic range of the assay can compress the dose-response curve. | - Optimize the assay to achieve a clear distinction between the minimum and maximum signals. | |
| Incomplete Curve (No Plateau) | Insufficient Dose Range: The concentrations tested may not be high enough to achieve maximal inhibition or low enough to see the baseline. | - Extend the range of this compound concentrations in both directions. A typical range might be from 1 pM to 10 µM. |
| Off-Target Effects: At very high concentrations, the compound may have non-specific effects that interfere with the assay. | - Be cautious when interpreting data from very high concentrations. If possible, test for off-target effects on a parental cell line lacking the CRTH2 receptor. |
Experimental Protocols
Detailed Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a common method to assess the antagonist activity of this compound by measuring its ability to inhibit PGD2-induced intracellular calcium mobilization in CRTH2-expressing cells.
Materials:
-
This compound
-
Prostaglandin D2 (PGD2)
-
CRTH2-expressing cells (e.g., HEK293-CRTH2 stable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the CRTH2-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS with 20 mM HEPES. Probenecid can be included to improve dye retention.
-
Carefully remove the cell culture medium from the wells.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove any excess extracellular dye.
-
Add 100 µL of HBSS with 20 mM HEPES to each well and let the plate rest at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES. A typical concentration range to test would be from 1 pM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the desired volume of the diluted this compound or vehicle to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Calcium Measurement:
-
Prepare a solution of PGD2 in HBSS with 20 mM HEPES at a concentration that will elicit a submaximal (EC80) response.
-
Set up the fluorescence microplate reader to measure fluorescence intensity (e.g., excitation ~490 nm, emission ~525 nm) with kinetic reading and automated injection.
-
Place the 96-well plate in the reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add the PGD2 solution to the wells.
-
Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the response with the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose-response analysis.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Impact of CAY10471 administration timing on in vivo efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CAY10471 in in vivo experiments. The information is designed to address specific issues that may be encountered, with a focus on the impact of administration timing on therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1][2] Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, and by blocking its receptor, CRTH2, this compound inhibits the recruitment and activation of inflammatory cells such as T-helper 2 (Th2) cells, eosinophils, and basophils.[1] This makes it a valuable tool for studying and potentially treating inflammatory and allergic diseases.
Q2: What is the significance of administration timing for the in vivo efficacy of this compound?
The timing of this compound administration is critical and can significantly impact its therapeutic outcome. The efficacy of this compound is dependent on the specific pathophysiology and the stage of the disease model being studied. For instance, in a model of renal fibrosis, early intervention is crucial, while in models of allergic sensitization, both prophylactic and therapeutic administration regimens have shown effects, albeit on different aspects of the immune response.
Q3: In which in vivo models has the administration timing of this compound been shown to be critical?
The impact of administration timing has been notably demonstrated in the following models:
-
Unilateral Ureteral Obstruction (UUO): A model for renal interstitial fibrosis.
-
Chronic Contact Hypersensitivity (CHS): A model for chronic skin inflammation.
Detailed data on the effects of different timing regimens in these models are provided in the tables below.
Troubleshooting Guide
Issue: Lack of Efficacy in a Renal Fibrosis Model (e.g., UUO)
-
Possible Cause: Late initiation of treatment.
-
Troubleshooting Step: In the unilateral ureteral obstruction (UUO) model, the therapeutic window for this compound is narrow. Oral administration of this compound starting 3 days after UUO significantly attenuates interstitial collagen deposition.[1] However, delaying the start of treatment to 5 days post-UUO has little to no effect.[1]
-
Recommendation: Initiate this compound administration in the early stages of fibrosis development in your model. It is advisable to run a pilot study with multiple start times to determine the optimal therapeutic window for your specific experimental conditions.
Issue: Variable Results in an Allergic Inflammation Model (e.g., CHS)
-
Possible Cause: The administration schedule may be targeting different phases of the immune response (sensitization vs. challenge).
-
Troubleshooting Step: The timing of this compound administration in chronic contact hypersensitivity models can influence different outcomes.
-
To target the sensitization phase and potentially reduce antibody production: Administer this compound daily during the initial sensitization period.
-
To target the inflammatory response during the challenge phase: Administer this compound daily during the challenge period or as a single dose before the challenge.
-
-
Recommendation: Clearly define the objective of your study. If you aim to prevent sensitization, a prophylactic administration schedule is appropriate. If you are investigating the therapeutic effect on an established allergic response, administration during the challenge phase is more relevant.
Issue: Poor oral bioavailability or inconsistent results.
-
Possible Cause: Improper formulation or vehicle for administration.
-
Troubleshooting Step: this compound is orally active.[1] For in vivo studies in mice, it has been administered orally at doses of 5 mg/kg and 10 mg/kg.[3][4] While specific vehicle information is not always detailed in the literature, a common practice for oral gavage of hydrophobic compounds is to use a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC).
-
Recommendation: Ensure this compound is properly dissolved or suspended in an appropriate vehicle for oral administration. It is recommended to consult formulation guidelines for similar compounds or perform a small pilot study to assess the vehicle's suitability.
Data on Administration Timing and Efficacy
Unilateral Ureteral Obstruction (UUO) Model
| Treatment Group | Administration Schedule | Key Finding | Outcome |
| Vehicle Control | Vehicle administered from day 3 post-UUO | Baseline level of fibrosis | Interstitial collagen deposition: 14.44% |
| This compound (Early) | Oral administration from day 3 post-UUO | Significant attenuation of fibrosis | Interstitial collagen deposition: 9.63%[1] |
| This compound (Late) | Oral administration from day 5 post-UUO | Little to no effect on fibrosis | No significant reduction in collagen deposition[1] |
Chronic Contact Hypersensitivity (CHS) Model with FITC
| Treatment Group | Administration Schedule | Key Finding | Outcome |
| Vehicle Control | Vehicle administered days 14-25 | Baseline ear swelling | Peak ear edema |
| This compound (Challenge Phase) | Daily administration on days 14-25 | Significant reduction in ear inflammation | Reduced ear swelling[4] |
| This compound (Single Dose) | Single administration on day 25 | Dramatic reduction in ear inflammation | Reduced ear swelling[4] |
| This compound (Sensitization Phase) | Daily administration on days 1-7 | Reduction in antigen-specific antibody levels | ~30% decrease in OVA-specific IgE, IgG1, and IgG2a by day 9[4] |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) in Mice
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using surgical silk.
-
Close the incision with sutures.
-
Administer post-operative analgesics as required.
-
-
This compound Administration:
-
Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC in sterile water).
-
Dosage: A typical oral dose is 10 mg/kg body weight.
-
Timing:
-
Early Intervention Group: Begin daily oral gavage on day 3 post-UUO and continue until the end of the study.
-
Late Intervention Group: Begin daily oral gavage on day 5 post-UUO and continue until the end of the study.
-
Control Group: Administer the vehicle alone following the same schedule as the early intervention group.
-
-
-
Endpoint Analysis:
-
Sacrifice the animals at a predetermined time point (e.g., day 7 or 14 post-UUO).
-
Harvest the obstructed and contralateral kidneys.
-
Process the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and quantitative PCR for fibrosis markers.
-
Chronic Contact Hypersensitivity (CHS) in Mice
-
Animal Model: BALB/c mice are often used for this model.
-
Sensitization and Challenge:
-
Sensitization: On days 1 and 2, apply a sensitizing agent (e.g., 0.5% FITC solution in a 1:1 mixture of acetone and dibutyl phthalate) to a shaved area of the abdomen.
-
Challenge: On day 25, apply a smaller volume of the FITC solution to the right ear. Apply the vehicle alone to the left ear as a control.
-
-
This compound Administration:
-
Preparation: Prepare a solution or suspension of this compound for oral administration.
-
Dosage: A typical oral dose is 10 mg/kg body weight.
-
Timing:
-
Challenge Phase Group: Administer this compound daily from day 14 to day 25.
-
Single Dose Group: Administer a single dose of this compound on day 25, prior to the ear challenge.
-
Sensitization Phase Group: Administer this compound daily from day 1 to day 7.
-
Control Group: Administer the vehicle following the same schedule as the challenge phase group.
-
-
-
Endpoint Analysis:
-
Measure ear thickness at 24 hours post-challenge, which is typically the time of peak edema.
-
Collect blood samples at various time points to measure serum levels of total and antigen-specific IgE, IgG1, and IgG2a via ELISA.
-
Visualizations
Signaling Pathway of PGD2 via CRTH2
Caption: PGD2/CRTH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for UUO Model
Caption: Experimental workflow for testing this compound efficacy in a UUO model.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Potential Cytotoxicity of CAY10471 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential cytotoxicity of CAY10471 in primary cell cultures. This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the G-protein coupled receptor 44 (GPR44).[1] While primarily studied for its anti-inflammatory properties, understanding its cytotoxic profile in primary cells is crucial for any therapeutic application.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor CRTH2.[2][3][4] CRTH2 is a G protein-coupled receptor involved in type 2 inflammatory responses.[5] By blocking the binding of PGD2 to CRTH2, this compound can inhibit the activation and migration of various immune cells, such as T-helper 2 (Th2) cells, eosinophils, and basophils.[2][6] It is an analog of Ramatroban (BAY u3405) but with increased potency and selectivity for the human CRTH2 receptor.[4]
Q2: Has the cytotoxicity of this compound been established in primary cells?
Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound in a wide range of primary cells. Most studies focus on its antagonistic activity at the CRTH2 receptor.[2][3][7] Therefore, it is essential for researchers to empirically determine the cytotoxic potential of this compound in their specific primary cell model of interest.
Q3: What are the recommended starting concentrations for cytotoxicity testing with this compound?
The selection of starting concentrations should be guided by the known potency of this compound as a CRTH2 antagonist. Its Ki value for human CRTH2 is approximately 0.6 nM, and its IC50 for inhibiting PGD2-induced signaling is around 1.2 nM.[1] A common approach is to test a wide range of concentrations, starting from below the known effective concentration for its primary target and extending several orders of magnitude higher. A suggested starting range could be from 1 nM to 100 µM.
Q4: What solvents should be used to dissolve and dilute this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentrations in the cell culture medium. It is imperative to include a vehicle control (culture medium with the same final concentration of the solvent) in all experiments to account for any potential solvent-induced cytotoxicity.
Q5: What types of primary cells are most relevant for testing this compound cytotoxicity?
Given that this compound targets the CRTH2 receptor, which is predominantly expressed on immune cells involved in allergic and inflammatory responses, primary cells of immunological origin are highly relevant. These include:
-
Primary human T-lymphocytes (specifically Th2 cells)
-
Primary human eosinophils
-
Primary human basophils
-
Primary human mast cells
Additionally, testing on other primary cell types, such as endothelial cells or epithelial cells, can provide valuable information about off-target effects and the overall safety profile of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in vehicle control wells | Solvent cytotoxicity | Decrease the final concentration of the solvent (e.g., DMSO) in the culture medium to ≤0.1%. Ensure the solvent used is of high purity and sterile. |
| Cell culture medium components | Some media components can interfere with certain cytotoxicity assays (e.g., phenol red with some colorimetric assays). Use a medium formulation recommended for the specific assay or switch to a different assay principle (e.g., luminescence-based instead of colorimetric). | |
| Inconsistent results between replicate wells | Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water to maintain humidity. | |
| Bubbles in the wells | Bubbles can interfere with absorbance or fluorescence readings. Visually inspect the plate before reading and carefully remove any bubbles with a sterile pipette tip.[8] | |
| No dose-dependent cytotoxicity observed | This compound is not cytotoxic at the tested concentrations | The compound may indeed have a low cytotoxic potential in the chosen cell type. Consider testing higher concentrations if solubility allows. |
| Insufficient incubation time | Cytotoxic effects may take time to manifest. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period. | |
| Assay insensitivity | The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects.[9] Consider using a more sensitive assay or a combination of assays that measure different cytotoxicity endpoints (e.g., apoptosis and necrosis). | |
| High variability between different primary cell donors | Biological variability | This is inherent to working with primary cells. It is crucial to test cells from multiple donors to ensure the results are robust and representative. Report the data for each donor and provide summary statistics. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain 2X working concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound working solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of membrane integrity loss.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear flat-bottom microplates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at an optimal density.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the this compound dilutions to the cells. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
LDH Measurement: Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture and incubate.
-
Data Acquisition: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Primary Cell Types
| Primary Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | MTT | 48 | > 100 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH | 48 | 85.6 |
| Primary Human Eosinophils | MTT | 24 | > 100 |
| Primary Human Keratinocytes | LDH | 72 | 92.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting high background signal.
Caption: this compound mechanism of action.
References
- 1. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro. | Sigma-Aldrich [merckmillipore.com]
- 7. 15d-prostaglandin J2 enhancement of nerve growth factor-induced neurite outgrowth is blocked by the chemoattractant receptor- homologous molecule expressed on T-helper type 2 cells (CRTH2) antagonist this compound in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity of various chemicals and mycotoxins in fresh primary duck embryonic fibroblasts: a comparison to HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to store CAY10471 long-term to maintain stability
This technical support resource provides researchers, scientists, and drug development professionals with essential information for the long-term storage of CAY10471 to ensure its stability and efficacy in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For optimal long-term stability, this compound in its solid form should be stored at -20°C.[1][2] Some suppliers also suggest that stock solutions can be stored at -80°C for extended periods.[3]
Q2: How long can I store this compound?
When stored as a crystalline solid at -20°C, this compound is stable for at least four years.[1] For stock solutions, stability is typically shorter. It is recommended to use stock solutions stored at -20°C within one month and those stored at -80°C within six months.[3] Always refer to the manufacturer's specific recommendations, as stability information may vary slightly between suppliers.
Q3: How should I prepare this compound for storage?
This compound is supplied as a crystalline solid and should be stored in this form until use.[1] It is crucial to store it under desiccating conditions to prevent degradation from moisture.
Q4: What solvents should I use to prepare stock solutions of this compound?
This compound is soluble in several organic solvents. For preparing stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are suitable choices.[1]
Q5: How should I handle stock solutions for long-term storage?
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials before freezing.[3] This ensures that the main stock remains undisturbed and maintains its integrity over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments. | Improper storage temperature. | Ensure this compound solid is consistently stored at -20°C. For stock solutions, use -80°C for storage longer than one month. |
| Frequent freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Moisture contamination. | Store the solid compound under desiccating conditions. Ensure solvents are anhydrous when preparing stock solutions. | |
| Precipitation observed in the stock solution upon thawing. | The concentration of the solution exceeds its solubility at lower temperatures. | Gently warm the solution and vortex to redissolve the compound completely before use. Consider preparing a slightly lower concentration stock solution. |
| Inconsistent experimental results. | Degradation of the compound. | Use a fresh vial of this compound or prepare a new stock solution from the solid. Always check the expiration date provided by the supplier. |
| Inaccurate pipetting of the viscous stock solution (e.g., DMSO). | Ensure the pipette is calibrated correctly and that you are using appropriate pipetting techniques for viscous liquids. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound storage and preparation.
| Parameter | Value | Source |
| Long-Term Storage Temperature (Solid) | -20°C | [1][2] |
| Stability (Solid at -20°C) | ≥ 4 years | [1] |
| Stock Solution Storage Temperature | -20°C for up to 1 month; -80°C for up to 6 months | [3] |
| Solubility in DMF | 30 mg/mL | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in Ethanol | 15 mg/mL | [1] |
| Solubility in DMSO:PBS (pH 7.2) (1:5) | 0.5 mg/mL | [1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use, sterile vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C as required.
Visualized Workflow
Caption: Workflow for storing and handling this compound.
References
Avoiding CAY10471 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using CAY10471 and avoiding common issues such as precipitation in aqueous solutions.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: I am observing precipitation when preparing aqueous solutions of this compound for my experiments.
Cause: this compound has limited solubility in aqueous buffers. Precipitation typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit or when the dilution from a stock solution is not performed correctly.
Solutions:
| Solution | Detailed Steps | Key Considerations |
| 1. Prepare a High-Concentration Stock Solution in an Organic Solvent | 1. This compound is soluble in DMSO (up to 50 mM), DMF (30 mg/ml), and ethanol (up to 25 mM).[1] 2. To prepare a stock solution, dissolve this compound powder in your chosen organic solvent by vortexing. Gentle warming and sonication can aid dissolution in DMSO.[2] 3. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.[2] | - Always use anhydrous, high-purity solvents. - Hygroscopic DMSO can negatively impact solubility; use freshly opened DMSO.[2] - Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[2] |
| 2. Serial Dilution into Aqueous Buffer | 1. Before adding to your final aqueous experimental medium, perform an intermediate dilution of the this compound stock solution in the same buffer. 2. Add the this compound stock solution dropwise to the vigorously vortexing aqueous buffer. 3. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent effects on your cells or assay. | - The solubility of this compound in a DMSO:PBS (pH 7.2) (1:5) mixture is approximately 0.5 mg/ml.[1] This indicates that direct dilution into aqueous buffers requires careful attention to the final concentration. - Do not store aqueous solutions of this compound for more than one day.[3] |
| 3. Test Solubility in Your Specific Buffer | 1. Before your main experiment, perform a small-scale solubility test. 2. Prepare a series of dilutions of your this compound stock in your specific experimental buffer. 3. Visually inspect for any signs of precipitation (cloudiness, visible particles) after a short incubation period at the experimental temperature. | - The pH, ionic strength, and protein content of your buffer can all influence the solubility of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as TM30089, is a potent and selective antagonist of the human chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1][2][4] It functions by blocking the binding of prostaglandin D2 (PGD2), a key mediator in type 2 inflammatory responses.[5][6] this compound exhibits high selectivity for CRTH2 over the DP1 and thromboxane (TP) receptors.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is readily soluble in several organic solvents. The following table summarizes the solubility data:
| Solvent | Solubility | Reference |
| DMSO | ~50 mM | |
| DMF | 30 mg/ml | [1] |
| Ethanol | ~25 mM | |
| DMSO:PBS (pH 7.2) (1:5) | 0.5 mg/ml | [1] |
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C under desiccating conditions. Stock solutions prepared in an organic solvent should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[2] It is not recommended to store aqueous solutions of this compound for more than one day.[3]
Q4: What is the signaling pathway that this compound inhibits?
A4: this compound targets the Prostaglandin D2 (PGD2) signaling pathway. PGD2, primarily released by mast cells, binds to two main receptors: DP1 and CRTH2 (DP2).[6][7] this compound selectively antagonizes the CRTH2 receptor, thereby inhibiting downstream signaling cascades that lead to inflammatory responses, such as the activation and migration of Th2 cells, eosinophils, and basophils.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 416.47 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 4.17 mg of this compound powder and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, gentle warming (to no more than 37°C) and brief sonication can be applied.[2]
-
Once dissolved, aliquot the 10 mM stock solution into smaller volumes in separate microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
Protocol 2: Preparation of a 1 µM Aqueous Working Solution
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of the aqueous buffer in a microcentrifuge tube. This results in a 100 µM solution.
-
Vortex the intermediate dilution thoroughly.
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate dilution to 990 µL of the aqueous buffer.
-
Vortex the final working solution immediately before use.
-
Use the freshly prepared aqueous solution for your experiment. Do not store for more than a day.[3]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. TM30089 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CAY10471: A Comprehensive Guide to its High Selectivity for the CRTH2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CAY10471's selectivity for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2), over other human prostanoid receptors. The exceptional selectivity of this compound is critical for its utility as a precise pharmacological tool in studying the role of CRTH2 in allergic inflammation and other immune responses.
Executive Summary
This compound is a potent and highly selective antagonist of the human CRTH2 receptor.[1][2] It is an analog of Ramatroban (BAY-u3405), modified to significantly increase its potency and selectivity for CRTH2.[1] Experimental data demonstrates that this compound exhibits sub-nanomolar affinity for the CRTH2 receptor while displaying negligible binding to other prostanoid receptors, such as DP1 and TP.[1] This high selectivity makes this compound a superior tool for investigating CRTH2-mediated signaling pathways without the confounding effects of off-target receptor interactions.
Data Presentation: Comparative Binding Affinity
The following table summarizes the binding affinities (Ki values) of this compound and the less selective dual TP/CRTH2 antagonist, Ramatroban, for various human prostanoid receptors. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay; a lower Ki value indicates a higher binding affinity.
| Compound | CRTH2 (DP2) Ki (nM) | DP1 Ki (nM) | TP Ki (nM) | EP1-4, FP, IP Ki (nM) |
| This compound | 0.6 [1] | 1200 [1] | >10,000 [1] | Data not publicly available |
| Ramatroban | 290 | >10,000 | 10 | Data not publicly available |
Data Interpretation:
-
This compound demonstrates a 2000-fold greater selectivity for CRTH2 over the DP1 receptor.[1]
-
Its selectivity for CRTH2 is over 16,667-fold higher compared to the TP receptor.[1]
-
In contrast, Ramatroban is a potent TP receptor antagonist with a significantly lower affinity for CRTH2.
CRTH2 Signaling Pathway
Activation of the CRTH2 receptor by its endogenous ligand, prostaglandin D2 (PGD2), initiates a signaling cascade that is central to type 2 inflammatory responses. CRTH2 is a G-protein coupled receptor (GPCR) that couples to Gαi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[3] These signaling events trigger the chemotaxis, activation, and survival of key immune cells involved in allergic inflammation, such as T helper 2 (Th2) cells, eosinophils, and basophils.[4]
Experimental Protocols
The high selectivity of this compound has been validated through rigorous experimental procedures. Below are detailed methodologies for key assays used to determine its binding affinity and functional antagonism.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for CRTH2 and other prostanoid receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human CRTH2 receptor (or other prostanoid receptors).
-
[3H]PGD2 (radioligand).
-
This compound and other unlabeled competitor ligands.
-
Binding buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, and 0.1% (w/v) BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the target receptor.
-
Harvest the cells and resuspend in a lysis buffer.
-
Homogenize the cells and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a fixed concentration of [3H]PGD2 (e.g., 2 nM).
-
Add varying concentrations of the unlabeled competitor ligand (this compound or other compounds).
-
For determining total binding, add only the radioligand and membranes.
-
For determining non-specific binding, add a high concentration of unlabeled PGD2 in addition to the radioligand and membranes.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of the antagonist's functional potency.
Objective: To determine the functional antagonist activity of this compound at the CRTH2 receptor.
Materials:
-
HEK293 cells expressing the human CRTH2 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
PGD2 (agonist).
-
This compound.
-
A fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Preparation:
-
Seed the CRTH2-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the Fluo-4 AM dye by incubating them in a solution containing the dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with the assay buffer to remove any excess dye.
-
-
Antagonist Incubation:
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the agonist (PGD2) into the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.
-
Conclusion
The extensive data from binding and functional assays unequivocally demonstrate that this compound is a highly potent and selective antagonist of the CRTH2 receptor. Its minimal interaction with other prostanoid receptors, particularly DP1 and TP, makes it an invaluable tool for dissecting the specific roles of CRTH2 in health and disease. For researchers in immunology, pharmacology, and drug development, this compound provides a reliable means to investigate CRTH2-mediated pathways and to explore the therapeutic potential of targeting this receptor in allergic and inflammatory conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency and Selectivity of CAY10471: A Comparative Guide to CRTH2 Antagonism in Human and Mouse Systems
For Immediate Release
A detailed comparative analysis of CAY10471, a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), reveals significant insights into its binding affinities for both human and mouse orthologs of the receptor. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance against other notable CRTH2 antagonists, supported by experimental data and detailed protocols.
The CRTH2 receptor, a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis, has emerged as a promising therapeutic target. This compound has demonstrated high potency and selectivity for the human CRTH2 receptor. This guide delves into the quantitative specifics of this interaction and extends the comparison to the mouse model, a critical step for preclinical evaluation.
Comparative Binding Affinities of CRTH2 Antagonists
The inhibitory constant (Ki) is a critical measure of a drug's potency, with lower values indicating a stronger binding affinity. This compound exhibits a remarkable sub-nanomolar affinity for the human CRTH2 receptor. A summary of its binding affinity, alongside other well-known CRTH2 antagonists, is presented below.
| Compound | Human CRTH2 Ki (nM) | Mouse CRTH2 Ki (nM) (estimated) |
| This compound | 0.6[1] | ~4.7 |
| Ramatroban | 290[1] | Data not available |
| Fevipiprant | 1.1 (Kd)[2] | Data not available |
| Setipiprant | Data not available | Data not available |
Note: The Ki value for this compound in mice is an estimation derived from a reported IC50 value of 9.0 ± 3.5 nM and the experimentally determined Kd of the radioligand ([3H]PGD2) for mouse CRTH2 (8.8 ± 0.8 nM)[3], assuming a radioligand concentration equal to the Kd.
CRTH2 Signaling Pathway
Activation of the CRTH2 receptor by its endogenous ligand, prostaglandin D2 (PGD2), triggers a cascade of intracellular events, primarily through Gαi-protein coupling. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and p38 mitogen-activated protein kinase (MAPK) pathways. These events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine release in key inflammatory cells like T helper 2 (Th2) cells, eosinophils, and basophils.
Caption: Simplified CRTH2 signaling cascade initiated by PGD2 binding.
Experimental Protocols
A detailed understanding of the experimental procedures used to determine these binding affinities is crucial for the replication and validation of these findings.
Competition Radioligand Binding Assay for CRTH2
This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound, such as this compound, for the CRTH2 receptor.
Materials:
-
HEK293 cell membranes expressing either human or mouse CRTH2.
-
[3H]Prostaglandin D2 ([3H]PGD2) as the radioligand.
-
Unlabeled PGD2 for determining non-specific binding.
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation fluid.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the CRTH2 receptor of interest (human or mouse).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of assay buffer or unlabeled PGD2 (10 µM final concentration for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., this compound).
-
50 µL of [3H]PGD2 (a final concentration at or below its Kd for the receptor, e.g., 2 nM for human CRTH2).
-
50 µL of cell membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled PGD2) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. Identification of CRTH2 as a New PPARγ-Target Gene in T Cells Suggested CRTH2 Dependent Conversion of Th2 Cells as Therapeutic Concept in COVID-19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10471: A Comparative Guide to its G-protein Coupled Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of CAY10471, a potent and selective antagonist of the G-protein coupled receptor (GPCR) CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2. Understanding the selectivity of a compound is paramount in drug discovery to minimize off-target effects and ensure therapeutic efficacy. This document presents a comparative analysis of this compound's binding affinity for its primary target, CRTH2, against other related prostanoid receptors, namely DP1 and TP.
Executive Summary
This compound demonstrates high selectivity for the human CRTH2 receptor. It is an analog of Ramatroban, modified to enhance both its potency and selectivity.[1] Experimental data reveals that this compound binds to the human CRTH2 receptor with a high affinity, while exhibiting significantly lower affinity for the DP1 and TP receptors. This high degree of selectivity makes this compound a valuable tool for studying the physiological and pathological roles of CRTH2 and a promising candidate for the development of targeted therapies for allergic diseases such as asthma and allergic rhinitis.[1]
Comparative Binding Affinity
The selectivity of this compound is quantitatively demonstrated by its binding affinities (Ki values) for the human CRTH2, DP1, and TP receptors. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand and is a measure of the binding affinity. A lower Ki value indicates a higher binding affinity.
| Receptor | Ligand | Ki (nM) | Selectivity (fold) vs. CRTH2 |
| CRTH2 (DP2) | This compound | 0.6 | - |
| DP1 | This compound | 1200 | 2000 |
| TP | This compound | >10,000 | >16,667 |
Table 1: Comparative binding affinities of this compound for human CRTH2, DP1, and TP receptors. Data sourced from Cayman Chemical product information.[1]
The data clearly illustrates that this compound is approximately 2,000-fold more selective for CRTH2 over DP1 and over 16,000-fold more selective for CRTH2 over the TP receptor.
Signaling Pathways
The distinct signaling pathways of CRTH2, DP1, and TP receptors underscore the importance of selective antagonism. This compound, by selectively blocking the CRTH2 receptor, inhibits its specific downstream signaling cascade without interfering with the pathways mediated by DP1 and TP.
Experimental Protocols
The determination of this compound's binding affinity and selectivity is crucial for its characterization. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay for CRTH2
This protocol is adapted from a method used for determining the binding affinity of ligands to the human CRTH2 receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human CRTH2 receptor are harvested.
-
Cells are washed with phosphate-buffered saline (PBS) and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors).
-
Cells are homogenized and subjected to centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA) and stored at -80°C.
2. Competition Binding Assay:
-
A constant concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD2) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The data are analyzed using a non-linear regression analysis to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GPCR Selectivity Profiling
To assess the broader cross-reactivity of this compound, a comprehensive screen against a panel of GPCRs is recommended. This is typically performed by specialized contract research organizations (CROs) that offer services such as Eurofins' gpcrMAX™ panel or DiscoverX's GPCRscan®.[2][3] These services utilize various assay formats, including radioligand binding assays and functional cell-based assays (e.g., measuring second messenger levels or β-arrestin recruitment).
A general approach for a broad radioligand binding assay screen involves:
-
Target Selection: A panel of membranes from cells expressing a wide range of GPCRs is utilized.
-
Assay Performance: A single high concentration of this compound is typically screened against each receptor in the panel in the presence of a known radioligand for that receptor.
-
Hit Identification: A significant inhibition of radioligand binding (e.g., >50%) identifies a potential "hit" or off-target interaction.
-
Follow-up Studies: For any identified hits, full concentration-response curves are generated to determine the IC50 and subsequently the Ki value to quantify the off-target binding affinity.
Conclusion
References
A Head-to-Head Comparison of CAY10471 with Other CRTH2 Antagonists
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G-protein-coupled receptor for prostaglandin D2 (PGD2).[1][2][3] Activation of CRTH2 by PGD2 is implicated in the pathophysiology of allergic diseases like asthma and allergic rhinitis, as it mediates the migration and activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[2][3][4] Consequently, CRTH2 antagonists have been a major focus of drug development for these conditions.[1][5]
CAY10471 (also known as TM30089) is a potent and highly selective CRTH2 antagonist.[6][7][8] This guide provides an objective comparison of this compound with other notable CRTH2 antagonists, supported by experimental data, to assist researchers and drug development professionals in their evaluation.
Quantitative Data Presentation
The following table summarizes the binding affinities and potencies of this compound and other selected CRTH2 antagonists. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
| Compound | Target Receptor | Binding Affinity (Ki) | Potency (IC50) | Selectivity |
| This compound | Human CRTH2 | 0.6 nM [6][9] | 1.2 nM (cAMP inhibition)[9] | Highly selective over DP1 (Ki = 1200 nM) and TP (Ki > 10,000 nM) receptors.[6] |
| Ramatroban | Human CRTH2 | 290 nM[9] | 100 nM[9] | Dual TP/CRTH2 antagonist.[6] |
| Fevipiprant | Human CRTH2 | Data not consistently reported in nM | N/A | Selective for CRTH2.[10][11] |
| OC000459 | Human CRTH2 | 13 nM[12] | N/A | Selective for CRTH2.[13] |
| BI 671800 | Human CRTH2 | 4.5 nM[12] | N/A | Selective for CRTH2.[1] |
| Setipiprant | Human CRTH2 | N/A | 6 nM[12] | Selective over DP1 (IC50 = 1290 nM).[12] |
CRTH2 Signaling Pathway
The binding of PGD2 to the CRTH2 receptor on inflammatory cells initiates a signaling cascade that promotes allergic inflammation. CRTH2 antagonists like this compound block this interaction, thereby inhibiting the downstream effects.
Head-to-Head Experimental Comparison
This compound vs. Ramatroban
This compound is an analog of Ramatroban, developed through structural modifications to improve potency and selectivity for the CRTH2 receptor.[6] Experimental data clearly demonstrates the success of these modifications:
-
Potency and Affinity: this compound exhibits a sub-nanomolar binding affinity for the human CRTH2 receptor (Ki = 0.6 nM), making it significantly more potent than Ramatroban (Ki = 290 nM).[6][9]
-
Selectivity: While Ramatroban is a dual antagonist of both the thromboxane (TP) and CRTH2 receptors, this compound is highly selective for CRTH2.[6] It shows negligible binding to TP and DP1 receptors, which is a critical advantage for targeted therapy and reducing potential off-target effects.[6][9]
-
Mechanism: this compound is described as an insurmountable antagonist, suggesting a slow dissociation from the receptor, which may contribute to a longer duration of action compared to the reversible antagonism of Ramatroban.[8][14]
This compound vs. Fevipiprant
Fevipiprant is another potent and selective CRTH2 antagonist that reached late-stage clinical trials.[10][11] While both are competitive antagonists that bind to the same pocket, molecular studies reveal key differences:
-
Binding Stability: A molecular dynamics simulation study indicated that this compound forms a more stable complex with the CRTH2 receptor.[15] This stability is attributed to high-affinity salt bridges and a specific pi-cation interaction with the Arg170 residue in the binding pocket.[15]
-
Inhibitory Activity: The same computational analysis suggested that the inhibitory activity of this compound on CRTH2 was more prominent compared to Fevipiprant.[15] Crystal structures of CRTH2 bound to both antagonists confirm they occupy a similar pocket but with distinct binding modes.[14][16]
-
Clinical Development: Fevipiprant did not demonstrate significant improvement in lung function in Phase III trials for severe asthma, leading to the discontinuation of its development.[11][17] this compound remains a valuable tool for preclinical research.[7]
This compound vs. OC000459
OC000479 is another selective CRTH2 antagonist that has been evaluated in clinical trials for asthma and allergic rhinitis.[13][18]
-
Potency: this compound (Ki = 0.6 nM) demonstrates a higher binding affinity in vitro compared to OC000459 (Ki = 13 nM).[6][12]
-
Clinical Efficacy: Clinical trials with OC000459 showed it could reduce nasal and ocular symptoms in allergic subjects and provide modest improvements in lung function, particularly in patients with an eosinophil-dominant form of asthma.[13][19] While no head-to-head clinical trials exist, the superior in-vitro potency of this compound makes it a strong candidate for similar or enhanced effects.[20]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CRTH2 antagonists.
Radioligand Binding Assay (for Affinity - Ki)
This assay determines the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the CRTH2 receptor, allowing for the calculation of its binding affinity (Ki).
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human CRTH2 receptor.
-
Radioligand: [3H]-PGD2.
-
Test compounds (this compound and others) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the CRTH2-expressing cell membranes with a fixed concentration of [3H]-PGD2.
-
Add increasing concentrations of the unlabeled test compound to the incubation mixture.
-
Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CRTH2 ligand.
-
Data is analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-PGD2 binding). The Ki value is then calculated using the Cheng-Prusoff equation.
-
Eosinophil Shape Change Assay (for Functional Potency - IC50)
This functional assay measures the ability of an antagonist to inhibit the morphological changes in eosinophils induced by the CRTH2 agonist PGD2. It is a rapid and relevant method for assessing antagonist potency.
-
Materials:
-
Isolated human eosinophils from peripheral blood.
-
PGD2 (agonist).
-
Test compounds (this compound and others) at various concentrations.
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Fixative (e.g., paraformaldehyde).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate isolated eosinophils with increasing concentrations of the test antagonist or vehicle control for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of PGD2 (typically at its EC80, the concentration giving 80% of the maximal response) for a short period (e.g., 1-2 minutes) at 37°C.
-
Immediately stop the reaction by adding ice-cold fixative.
-
Analyze the cell morphology using a flow cytometer. The change from a spherical to a polarized, irregular shape is measured as an increase in the Forward Scatter (FSC) signal.
-
Generate a dose-response curve by plotting the percentage inhibition of the PGD2-induced shape change against the antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the maximal PGD2-induced response.
-
General Experimental Workflow
The evaluation of novel CRTH2 antagonists typically follows a structured workflow from initial screening to in vivo validation.
Conclusion
This compound stands out as a highly potent and selective CRTH2 antagonist in preclinical evaluations. Compared to its parent compound, Ramatroban, it offers significantly improved affinity and target specificity.[6][9] In molecular comparisons with Fevipiprant, this compound demonstrates characteristics of a more stable and potent inhibitor in computational models.[15] Its superior in-vitro binding affinity compared to other antagonists like OC000459 underscores its value as a benchmark compound for research into the role of the PGD2-CRTH2 axis in inflammatory and allergic diseases.[6][12] The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of this and other novel CRTH2 antagonists.
References
- 1. [PDF] CRTH2 antagonists in asthma: current perspectives | Semantic Scholar [semanticscholar.org]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 5. Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. TM30089 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fevipiprant - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Same Target, Different Therapeutic Outcomes: The Case of this compound and Fevipiprant on CRTh2 Receptor in Treatment of Allergic Rhinitis and Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effectiveness of fevipiprant in reducing exacerbations in patients with severe asthma (LUSTER-1 and LUSTER-2): two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
CAY10471 in Focus: A Comparative Guide to Inhibiting PGD2-Induced Eosinophil Migration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CAY10471's performance in inhibiting prostaglandin D2 (PGD2)-induced eosinophil migration against other common alternatives. Detailed experimental data and protocols are presented to support researchers in their study of eosinophil-driven inflammatory processes.
Prostaglandin D2 (PGD2) is a critical lipid mediator predominantly released by mast cells during allergic responses[1][2]. It plays a significant role in the pathophysiology of allergic diseases like asthma by activating and recruiting key immune cells, including eosinophils[1][3]. PGD2 exerts its effects through two primary G-protein-coupled receptors: DP1 and DP2 (also known as CRTH2)[1][4]. While the DP1 receptor is often associated with anti-inflammatory effects such as the inhibition of cell migration, the DP2 receptor is pro-inflammatory, inducing chemotaxis, activation, and migration of eosinophils, Th2 cells, and other leukocytes[1][2][4][5].
The DP2 receptor has therefore emerged as a key therapeutic target for eosinophil-driven diseases. This compound is a potent, selective, and orally active antagonist of the DP2 (CRTH2) receptor, designed to block the pro-inflammatory signaling cascade initiated by PGD2[6][7].
The PGD2-DP2 Signaling Pathway and Inhibition by this compound
PGD2 binding to the DP2 receptor on eosinophils triggers a signaling cascade that results in chemotaxis and cellular activation, contributing to the inflammatory response[1][5]. This compound acts by competitively binding to the DP2 receptor, thereby preventing PGD2 from initiating these downstream effects.
Caption: PGD2-DP2 signaling pathway leading to eosinophil migration and its inhibition by this compound.
Performance Comparison of DP2 Receptor Antagonists
This compound demonstrates high potency and selectivity for the DP2 receptor compared to other well-known antagonists. The following table summarizes key quantitative data from various studies.
| Compound | Target(s) | Affinity (Ki) | Potency (IC50) | Cell Type | Assay | Source |
| This compound | DP2 (CRTH2) | 0.6 nM (human) | 1.2 nM | Human Eosinophils | PGD2 Inhibition | [8][9] |
| Ramatroban (BAY-u3405) | DP2 (CRTH2), TP | 250 nM (hCRTH2) | - | Human Eosinophils | PGD2-induced Migration | [9][10] |
| Fevipiprant | DP2 (CRTH2) | - | - | Human Eosinophils | Eosinophil Shape Change | [4][5] |
| AZ11665362 | DP2 (CRTH2) | High Affinity | >10x more potent than Ramatroban | Human Eosinophils | PGD2-induced Migration | [11] |
Note: Direct comparison of potency can be complex due to variations in experimental conditions across different studies. Ki values represent binding affinity, while IC50 values represent the concentration required for 50% inhibition in a functional assay.
Experimental Protocols
Accurate measurement of eosinophil migration is crucial for evaluating the efficacy of inhibitors like this compound. The most common method is the chemotaxis assay, often performed using a Boyden chamber or a Transwell plate system.
Human Eosinophil Isolation
Eosinophils are typically isolated from the peripheral blood of healthy or mildly eosinophilic donors.
-
Source Material: Whole blood collected in EDTA or heparin tubes.
-
Method:
-
Granulocyte Enrichment: Perform density gradient centrifugation (e.g., using Ficoll-Paque) to separate granulocytes from mononuclear cells and red blood cells.
-
Red Blood Cell Lysis: Treat the granulocyte pellet with a lysis buffer to remove contaminating erythrocytes.
-
Negative Selection: Use immunomagnetic beads to deplete neutrophils. A common method is CD16-negative selection, as eosinophils do not express CD16, whereas neutrophils do[12].
-
Purity Assessment: Eosinophil purity can be confirmed by flow cytometry, identifying cells with high side scatter (SSC) and expression of surface markers like CCR3 (CD193), or by microscopic examination of cytospin preparations stained with Giemsa or Diff-Quik[13][14].
-
Eosinophil Chemotaxis Assay (Transwell Method)
This assay measures the directed migration of eosinophils towards a chemoattractant (PGD2) through a semi-permeable membrane.
-
Materials:
-
Isolated human eosinophils
-
Assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES)[15]
-
Chemoattractant: Prostaglandin D2 (PGD2)
-
Inhibitor: this compound (and/or other antagonists)
-
24-well or 96-well Transwell plates (typically with 3.0 to 5.0 µm pore size membranes)
-
-
Procedure:
-
Preparation: Resuspend purified eosinophils in assay medium at a concentration of approximately 2.5 x 10^6 cells/mL[16].
-
Inhibitor Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Assay Setup:
-
Add assay medium containing PGD2 (at a predetermined optimal concentration, e.g., 10 nM) to the lower chambers of the Transwell plate[17].
-
Add a vehicle control (medium without PGD2) to other wells to measure basal, random migration (chemokinesis).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of each insert[15][16].
-
-
Incubation: Incubate the plate for 2-3 hours at 37°C in a humidified incubator with 5% CO2[15][16].
-
Quantification:
-
Carefully remove the inserts.
-
Collect the cells that have migrated into the lower chamber.
-
Enumerate the migrated cells using a flow cytometer by counting events for a fixed time period (e.g., 30-60 seconds)[15][16]. Alternatively, cells can be lysed and quantified using a fluorescent dye or counted manually with a hemocytometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the PGD2-only control (after subtracting the basal migration). Plot the results to determine the IC50 value.
-
Caption: Experimental workflow for the eosinophil migration (chemotaxis) assay.
Conclusion
The available data strongly support the role of this compound as a potent and highly selective antagonist of the DP2 receptor. Its ability to effectively block PGD2-induced eosinophil migration in in-vitro models makes it a valuable pharmacological tool for researchers investigating the mechanisms of allergic inflammation and eosinophil trafficking[6]. Compared to less selective compounds like Ramatroban, this compound offers a more targeted approach to studying the specific role of the DP2 pathway[8][18]. For laboratories aiming to dissect the molecular drivers of eosinophilic diseases, this compound serves as a benchmark compound for comparison and a critical reagent for validating the DP2 receptor as a therapeutic target.
References
- 1. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eosinophils as a novel cell source of prostaglandin D2: autocrine role in allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The opposing role of two prostaglandin D2 receptors, DP and CRTH2, in human eosinophil migration. | Sigma-Aldrich [merckmillipore.com]
- 13. FACS isolation of live mouse eosinophils at high purity via a protocol that does not target Siglec F - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eosinophil Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 17. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Interaction: A Guide to Confirming CAY10471 Binding to the CRTH2 Receptor
For researchers, scientists, and drug development professionals investigating allergic and inflammatory diseases, confirming the binding of small molecule antagonists to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a critical step in drug discovery. This guide provides a comparative overview of key biochemical assays to validate the interaction of CAY10471, a potent and selective CRTH2 antagonist, with its target receptor. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the replication and interpretation of these essential experiments.
This compound is a high-affinity antagonist for the CRTH2 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of eosinophils, basophils, and Th2 lymphocytes, key cellular mediators of allergic inflammation.[1][2] The binding of its endogenous ligand, prostaglandin D2 (PGD2), to CRTH2 triggers a signaling cascade that leads to decreased intracellular cyclic AMP (cAMP) levels and increased intracellular calcium, ultimately promoting chemotaxis and cellular activation.[3][4] this compound, an analog of Ramatroban, demonstrates significantly increased potency and selectivity for the human CRTH2 receptor, making it a valuable tool for studying CRTH2-mediated processes and a promising therapeutic candidate.[5]
This guide will compare this compound with other known CRTH2 antagonists, Ramatroban and Fevipiprant, through a series of established biochemical and cellular assays.
Comparative Binding Affinities of CRTH2 Antagonists
The binding affinity of a ligand to its receptor is a fundamental parameter in pharmacology. For CRTH2 antagonists, this is typically determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Ki (nM) | Organism | Reference |
| This compound | CRTH2 | 0.6 | Human | [5] |
| Ramatroban | CRTH2 | 4.3 | Human | [6] |
| Fevipiprant | CRTH2 | - | Human | [7][8] |
| This compound | DP1 | 1200 | Human | [5] |
| This compound | TP | >10,000 | Human | [5] |
Experimental Protocols
To facilitate the experimental validation of this compound binding to CRTH2, we provide detailed protocols for key biochemical and cellular assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the CRTH2 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge
-
Binding Buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2)
-
[3H]PGD2 (Radioligand)
-
Unlabeled PGD2 (for non-specific binding determination)
-
This compound and other competitor compounds (e.g., Ramatroban, Fevipiprant)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation fluid
-
Scintillation counter
Protocol:
a. Membrane Preparation from HEK293-CRTH2 Cells:
-
Culture HEK293 cells stably expressing human CRTH2 to ~80-90% confluency.
-
Wash the cells with ice-cold PBS.
-
Scrape the cells into ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Binding Buffer
-
A serial dilution of the competitor compound (this compound, Ramatroban, etc.). For determining non-specific binding, add a high concentration of unlabeled PGD2 (e.g., 10 µM). For total binding, add buffer.
-
A fixed concentration of [3H]PGD2 (e.g., 0.4 nM).
-
The prepared cell membranes (e.g., 20-50 µg of protein).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold Binding Buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Competitive Radioligand Binding Assay.
Functional Assay: cAMP Measurement
This assay measures the ability of this compound to antagonize the PGD2-induced decrease in intracellular cAMP levels, a hallmark of CRTH2 activation through Gi protein coupling.
Objective: To assess the functional antagonism of this compound on CRTH2 signaling.
Materials:
-
HEK293 cells stably expressing human CRTH2
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (to stimulate adenylate cyclase and raise basal cAMP levels)
-
PGD2 (agonist)
-
This compound and other antagonists
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Seed HEK293-CRTH2 cells in a 96-well plate and culture overnight.
-
Wash the cells with Stimulation Buffer.
-
Pre-incubate the cells with a serial dilution of the antagonist (this compound) for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of PGD2 (e.g., the EC80 concentration) in the presence of forskolin to all wells except the negative control.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value.
Caption: Workflow for cAMP Functional Assay.
Functional Assay: Calcium Mobilization
This assay measures the ability of this compound to block the PGD2-induced increase in intracellular calcium, another key downstream event of CRTH2 activation.
Objective: To confirm the functional antagonism of this compound on CRTH2-mediated calcium signaling.
Materials:
-
HEK293 cells stably expressing human CRTH2
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
PGD2 (agonist)
-
This compound and other antagonists
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
Protocol:
-
Seed HEK293-CRTH2 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells with Assay Buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a serial dilution of the antagonist (this compound) and incubate for a short period.
-
Inject a fixed concentration of PGD2 and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is proportional to the intracellular calcium concentration.
-
Plot the peak fluorescence (or the area under the curve) against the logarithm of the antagonist concentration to determine the IC50 value.
Caption: Workflow for Calcium Mobilization Assay.
CRTH2 Signaling Pathway
The binding of PGD2 to the CRTH2 receptor initiates a signaling cascade that is characteristic of Gi-coupled GPCRs. This pathway is central to the pro-inflammatory effects mediated by CRTH2.
Caption: CRTH2 Signaling Pathway.
By employing the assays and understanding the underlying signaling pathways detailed in this guide, researchers can effectively confirm and characterize the binding of this compound to the CRTH2 receptor, thereby advancing the development of novel therapeutics for allergic diseases.
References
- 1. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 4. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of CAY10471: A Comparative Analysis with Leading Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Performance of the CRTH2 Antagonist CAY10471 Against Standard Anti-Inflammatory Drugs.
This guide provides a comprehensive in vivo efficacy comparison of this compound, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), with established anti-inflammatory drugs: the non-steroidal anti-inflammatory drugs (NSAIDs) indomethacin and celecoxib, and the corticosteroid dexamethasone. The data presented is compiled from various preclinical studies to offer a comparative perspective on their anti-inflammatory capabilities in widely accepted animal models of inflammation.
Executive Summary
This compound demonstrates significant anti-inflammatory effects, particularly in models of allergic inflammation, by targeting the Prostaglandin D2 (PGD2) pathway. In contrast, traditional NSAIDs like indomethacin and celecoxib exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins such as PGE2. Dexamethasone, a potent glucocorticoid, acts through a broader mechanism, suppressing the expression of multiple inflammatory genes. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a quantitative and qualitative assessment of their relative in vivo efficacies.
Quantitative Efficacy Comparison
The following table summarizes the in vivo anti-inflammatory efficacy of this compound and comparator drugs in two standard animal models: carrageenan-induced paw edema (an acute inflammation model) and adjuvant-induced arthritis (a chronic inflammation model). It is important to note that the data presented is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Drug | Model | Species | Dose | Route of Administration | Efficacy (Inhibition of Edema/Arthritis) | Reference |
| This compound (TM30089) | FITC-induced Ear Swelling | Mouse | ~0.13 mg/kg | Not Specified | ED₅₀ | [1] |
| Indomethacin | Carrageenan-induced Paw Edema | Rat | 5 mg/kg | Intraperitoneal | Significant inhibition | [2] |
| Indomethacin | Adjuvant-induced Arthritis | Rat | 1 mg/kg/day | Not Specified | Significant reduction in paw volume | [3] |
| Celecoxib | Adjuvant-induced Arthritis | Rat | 3 mg/kg/day | Oral | Significant inhibition of paw swelling | [4] |
| Celecoxib | Collagen-induced Arthritis | Mouse | 5 mg/kg | Oral | 56% reduction in arthritic severity | [4] |
| Dexamethasone | Carrageenan-induced Paw Edema | Rat | 1 µg (local) | Subplantar | >60% inhibition at 3h | [5] |
| Dexamethasone | Adjuvant-induced Arthritis | Rat | Not Specified | Not Specified | Positive control for reducing joint inflammation | [3] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and the comparator drugs are mediated by distinct signaling pathways.
This compound and the PGD2/CRTH2 Pathway:
This compound is a selective antagonist of the CRTH2 receptor. Prostaglandin D2 (PGD2), a major product of mast cells, binds to CRTH2 on Th2 cells, eosinophils, and basophils, promoting their recruitment and activation, which is central to allergic inflammation. By blocking this interaction, this compound inhibits the downstream signaling cascade that leads to the release of pro-inflammatory cytokines and cellular infiltration.
Figure 1. This compound mechanism of action.
NSAIDs (Indomethacin, Celecoxib) and the COX Pathway:
Indomethacin is a non-selective COX inhibitor, blocking both COX-1 and COX-2 enzymes. Celecoxib is a selective COX-2 inhibitor. By inhibiting these enzymes, NSAIDs prevent the conversion of arachidonic acid to prostaglandins, including the pro-inflammatory mediator PGE2, which plays a crucial role in pain and inflammation.
Figure 2. NSAID mechanism of action.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of anti-inflammatory drugs in an acute inflammatory setting.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Drug Administration: Test compounds (this compound, indomethacin, celecoxib, dexamethasone) or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), at a specified time before carrageenan injection.
-
Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
Figure 3. Carrageenan-induced edema workflow.
Adjuvant-Induced Arthritis in Rats
This model is a well-established model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.
Protocol:
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.
-
Development of Arthritis: The primary inflammation appears at the injection site within a few days, followed by a secondary, systemic arthritic response in the contralateral and forepaws, typically appearing between days 11 and 14.
-
Drug Administration: Treatment with the test compounds can be initiated either prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of clinical signs of arthritis).
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring the paw volume or thickness with a caliper and by a visual scoring system based on erythema and swelling of the joints. Body weight is also monitored.
-
Duration: The experiment typically lasts for 21 to 28 days.
-
Outcome Measures: The primary outcomes are the reduction in paw swelling and the arthritic score in the treated groups compared to the vehicle-treated control group.
Figure 4. Adjuvant-induced arthritis workflow.
Conclusion
This compound presents a targeted approach to anti-inflammatory therapy by specifically inhibiting the CRTH2 receptor, a key player in allergic inflammatory responses. This mechanism is distinct from the broader COX inhibition of NSAIDs and the wide-ranging immunosuppressive effects of corticosteroids. The available in vivo data suggests that this compound is a potent anti-inflammatory agent, particularly in contexts where PGD2-mediated activation of Th2 cells and eosinophils is a primary driver of pathology. Further direct comparative studies are warranted to precisely delineate the relative potencies and therapeutic windows of this compound against standard-of-care anti-inflammatory drugs in various inflammatory conditions. This will be crucial for positioning CRTH2 antagonists within the current landscape of anti-inflammatory therapeutics.
References
- 1. Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 and D-type prostanoid receptor antagonists as novel therapeutic agents for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparison of the Anti-Inflammatory Effects of Cis-9, Trans-11 Conjugated Linoleic Acid to Celecoxib in the Collagen-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of CAY10471: A Step-by-Step Guide
For immediate reference, CAY10471 should be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental standards.
This material should be considered hazardous until further information becomes available.[1][2][3] Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[1][2][3] Wash hands thoroughly after handling.[1][2][3]
Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially in poorly ventilated areas or when the material is in powder form. |
Disposal Procedure
Adherence to the following step-by-step process will ensure the safe and compliant disposal of this compound.
-
Waste Identification and Segregation:
-
This compound waste, including any contaminated materials such as vials, pipette tips, and gloves, should be segregated from non-hazardous waste.
-
Label the waste container clearly as "Hazardous Chemical Waste: this compound".
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
Ensure the container is kept closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
-
-
Disposal:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or a suitable laboratory detergent) followed by a thorough rinse.
-
Dispose of all decontamination materials as hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for CAY10471
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of CAY10471, a potent and selective CRTH2/DP2 receptor antagonist. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Handling this compound
All personnel handling this compound must use the following personal protective equipment. This is based on the safety data sheet for the structurally and functionally similar compound, Ramatroban, which indicates potential hazards including oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1]
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, Butyl rubber | Prevent skin contact |
| Eye Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 certified | Protect eyes from splashes and dust |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher | Prevent inhalation of dust or aerosols |
| Body Protection | Laboratory coat | Standard | Protect skin and clothing from contamination |
Safe Handling and Disposal Workflow
Proper handling and disposal of this compound are critical to mitigate risks. The following workflow must be followed at all times.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all required PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have an emergency eye wash station and safety shower readily accessible.
-
-
Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.
-
Keep the container tightly sealed when not in use.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[2]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container for hazardous chemical waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of down the drain.
-
Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, state, and federal regulations.[2]
Visualizing the Safe Handling Workflow
The following diagram illustrates the essential steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
